molecular formula C14H18O3 B017661 (S)-Cyclohexyl-hydroxy-phenyl-acetic acid CAS No. 20585-34-6

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Cat. No.: B017661
CAS No.: 20585-34-6
M. Wt: 234.29 g/mol
InChI Key: YTRNSQPXEDGWMR-CQSZACIVSA-N
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Description

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
The exact mass of the compound (s)-2-Cyclohexyl-2-phenylglycolic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRNSQPXEDGWMR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@](C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20585-34-6
Record name Cyclohexylphenylglycolic acid, (+)-
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Record name 20585-34-6
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Record name CYCLOHEXYLPHENYLGLYCOLIC ACID, (+)-
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Foundational & Exploratory

physicochemical properties of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Introduction

This compound, also known by synonyms such as (S)-Cyclohexylmandelic acid and (S)-cyclohexylphenylglycolic acid, is a chiral carboxylic acid.[1] It belongs to the class of alpha-hydroxy acids, which are characterized by a hydroxyl group attached to the alpha-carbon of the carboxyl group.[2][3] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably (S)-Oxybutynin, the more active enantiomer used for treating overactive bladder.[1] The specific stereochemistry of this compound is essential for the biological activity of the final active pharmaceutical ingredients.[1] Understanding its physicochemical properties is therefore critical for its application in drug development and synthesis.

Physicochemical Properties

The fundamental are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReference
IUPAC Name (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid[4]
CAS Number 20585-34-6[1]
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol [1][4]
Melting Point 161-163 °C (for racemic mixture)[5]
Solubility Slightly soluble in Chloroform and Methanol[5]
Computed XLogP3-AA 3.0 (for racemic mixture)[4]
Topological Polar Surface Area 57.5 Ų (for racemic mixture)[4]

Experimental Protocols

The determination of the involves various standard laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] A sharp melting range typically signifies a pure substance, while impurities tend to lower and broaden the melting range.[7][8]

Protocol: Capillary Method [6][9]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[7][8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate.[9] An initial rapid heating can be done to determine an approximate melting point.[6] Subsequently, a new sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[8]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[10][11]

Protocol: Shake-Flask Method [12][13]

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13] The presence of undissolved solid should be confirmed visually.[13]

  • Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L or g/100 g).

pKa Determination

The pKa value is a measure of the acidity of a compound. Several methods can be employed for its determination, including potentiometric titration and UV-Vis spectrophotometry.[12][14]

Protocol: Potentiometric Titration [14]

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter and electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[12]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentrations in the octanol and aqueous phases at equilibrium.[15]

Protocol: Shake-Flask Method [12][15]

  • Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by mixing and allowing them to separate.[16]

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[12]

  • Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method like HPLC-UV.[16]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[15]

Logical Workflow Visualization

This compound is a key intermediate in pharmaceutical synthesis. The following diagram illustrates a simplified logical workflow for its synthesis, which often involves the reaction of a mandelic acid derivative with a cyclohexylating agent or a Grignard reaction followed by hydrolysis.[17]

Synthesis_Workflow start Starting Materials (e.g., Benzoylformic acid ester, Cyclohexene) reaction1 Ene Reaction (Lewis Acid Catalyst) start->reaction1 intermediate1 Unsaturated Intermediate (2-(2'-cyclohexen-1'-yl)-2-hydroxy- 2-phenylacetic acid ester) reaction1->intermediate1 hydrolysis Hydrolysis intermediate1->hydrolysis reduction Reduction (e.g., Catalytic Hydrogenation) hydrolysis->reduction product (S)-Cyclohexyl-hydroxy- phenyl-acetic acid reduction->product

References

Spectroscopic and Synthetic Profile of (S)-Cyclohexyl-hydroxy-phenyl-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a key chiral intermediate in the synthesis of pharmaceuticals such as (S)-Oxybutynin. This document compiles expected spectroscopic data based on the analysis of its structural analogues and typical values for its constituent functional groups. It also outlines the experimental protocols for acquiring such data and presents a logical workflow for its synthetic applications.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will exhibit characteristic signals for the phenyl, cyclohexyl, and methine protons, as well as the hydroxyl and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of the protons.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Phenyl (Ar-H)7.2 - 7.5MultipletThe five aromatic protons will appear as a complex multiplet in the aromatic region.
Carboxylic Acid (-COOH)> 10Broad SingletThe acidic proton is typically deshielded and may exhibit a broad signal due to hydrogen bonding. Its position can be concentration and solvent dependent.
Hydroxyl (-OH)VariableSingletThe chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It may exchange with D₂O.
Methine (α-H)~2.2Singlet or DoubletThe proton on the carbon bearing the hydroxyl, phenyl, and cyclohexyl groups. Its multiplicity will depend on coupling to the cyclohexyl proton.
Cyclohexyl (-C₆H₁₁)1.0 - 2.0MultipletThe eleven protons of the cyclohexyl group will appear as a complex series of overlapping multiplets in the aliphatic region.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-COOH)170 - 185The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.
Phenyl (Ar-C)125 - 145Multiple signals are expected for the aromatic carbons, with the ipso-carbon (attached to the chiral center) being distinct.
Alpha-Carbon (C-OH)70 - 80The carbon atom bonded to the hydroxyl, phenyl, and cyclohexyl groups.
Cyclohexyl (-C₆H₁₁)25 - 45Multiple signals are expected for the six carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Characteristic Absorption (Wavenumber, cm⁻¹) Intensity Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300StrongVery Broad
C-H Stretch (Aromatic)3000 - 3100MediumSharp
C-H Stretch (Aliphatic)2850 - 2960StrongSharp
C=O Stretch (Carboxylic Acid)1700 - 1725StrongSharp
C-O Stretch1210 - 1320MediumSharp
O-H Bend1395 - 1440Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₄H₁₈O₃), the expected molecular weight is 234.29 g/mol .[1]

Ion Expected m/z Notes
[M]⁺234Molecular ion peak.
[M-H₂O]⁺216Loss of a water molecule.
[M-COOH]⁺189Loss of the carboxylic acid group.
[C₆H₅CO]⁺105Benzoyl cation fragment.
[C₆H₁₁]⁺83Cyclohexyl cation fragment.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A wider spectral width (e.g., 220 ppm) is used. Proton decoupling is typically employed to simplify the spectrum. A longer relaxation delay and a larger number of scans are generally required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation (Solid): The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Mandatory Visualizations

Synthesis of (S)-Oxybutynin

This compound is a crucial intermediate in the enantioselective synthesis of (S)-Oxybutynin, a medication used to treat overactive bladder.[1] The general synthetic workflow involves the esterification of the carboxylic acid with 4-(diethylamino)-2-butyn-1-ol.

G cluster_start Starting Materials cluster_reaction Esterification cluster_product Final Product S_acid (S)-Cyclohexyl-hydroxy- phenyl-acetic acid esterification Esterification Reaction S_acid->esterification Reactant propargyl_alcohol 4-(diethylamino)-2-butyn-1-ol propargyl_alcohol->esterification Reactant S_oxybutynin (S)-Oxybutynin esterification->S_oxybutynin Yields G sample Synthesized or Purified Sample of (S)-Cyclohexyl-hydroxy- phenyl-acetic acid ir FTIR Spectroscopy sample->ir Analyzed by nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Analyzed by ms Mass Spectrometry sample->ms Analyzed by data_analysis Data Analysis and Structural Confirmation ir->data_analysis Provides Functional Group Information nmr->data_analysis Provides Structural Framework Information ms->data_analysis Provides Molecular Weight and Fragmentation Data

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical techniques used to characterize (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a key chiral intermediate in pharmaceutical synthesis. The focus is on Infrared (IR) Spectroscopy and Mass Spectrometry (MS), offering detailed experimental protocols, data interpretation, and visualization of analytical workflows and fragmentation pathways. This document is intended for researchers, scientists, and professionals involved in drug development and quality control.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound (Molecular Formula: C₁₄H₁₈O₃, Molecular Weight: 234.29 g/mol )[1][2]. IR spectroscopy is employed to identify key functional groups, while mass spectrometry provides information about the molecular weight and structural fragments of the molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, cyclohexyl, and phenyl functional groups. The spectrum is identical for both (S) and (R) enantiomers.

Table 1: Predicted Infrared Spectral Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeCharacteristics
3300–2500Carboxylic Acid O-HStretchVery broad and strong, often obscuring C-H stretches.[3][4]
3550–3200Alcohol O-HStretchBroad and strong, may overlap with the carboxylic acid O-H band.
3100–3000Aromatic C-HStretchSharp, medium to weak peaks.
2960–2850Aliphatic C-H (Cyclohexyl)StretchStrong, sharp peaks.
1760–1690Carboxylic Acid C=OStretchVery strong and sharp.[3][4]
1600, 1450Aromatic C=CStretchTwo to three sharp, medium to weak peaks.
1440–1395O-H (Carboxylic Acid)BendMedium intensity.[3]
1320–1210C-O (Carboxylic Acid)StretchStrong intensity.[3]
1260-1000C-O (Alcohol)StretchStrong intensity.

Electron Ionization (EI) mass spectrometry of this compound will produce a molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z RatioProposed Fragment IonFormulaNotes
234[M]⁺[C₁₄H₁₈O₃]⁺Molecular Ion Peak.
217[M - OH]⁺[C₁₄H₁₇O₂]⁺Loss of the hydroxyl radical from the carboxylic acid group.[5]
189[M - COOH]⁺[C₁₃H₁₇O]⁺Loss of the carboxyl group.
107[C₆H₅CH(OH)]⁺[C₇H₇O]⁺Alpha-cleavage, forming a stable benzylic cation.[6]
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, formed from rearrangement of the benzylic fragment.[6]
83[C₆H₁₁]⁺[C₆H₁₁]⁺Cyclohexyl cation.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation.[6]

Experimental Protocols

Detailed methodologies for acquiring IR and mass spectra are crucial for reproducible and accurate results.

The Potassium Bromide (KBr) disc technique is a common method for obtaining the IR spectrum of a solid sample.[7]

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Spectral Acquisition: Place the KBr disc in the sample holder of the FTIR spectrometer.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Analysis: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, providing both separation and structural information.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane. Derivatization (e.g., methylation of the carboxylic acid) may be employed to improve volatility and peak shape.

  • GC-MS System: Use a standard GC-MS system equipped with an electron ionization (EI) source.[6]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.[6]

  • Data Analysis: Identify the peak corresponding to the analyte and analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Visualizations

Diagrams illustrating workflows and molecular processes provide a clear understanding of the analytical approach.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation Sample (S)-Cyclohexyl-hydroxy- phenyl-acetic acid Prep_IR Grind with KBr Sample->Prep_IR Prep_MS Dissolve in Solvent (Optional Derivatization) Sample->Prep_MS IR FTIR Spectrometer Prep_IR->IR KBr Pellet MS GC-MS System Prep_MS->MS Injection IR_Spec IR Spectrum (Functional Groups) IR->IR_Spec MS_Spec Mass Spectrum (Molecular Weight & Fragments) MS->MS_Spec Conclusion Structural Confirmation IR_Spec->Conclusion MS_Spec->Conclusion

Caption: Experimental workflow for spectroscopic analysis.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments M Molecular Ion [M]⁺ m/z = 234 F1 [M - OH]⁺ m/z = 217 M->F1 -OH F2 [M - COOH]⁺ m/z = 189 M->F2 -COOH F3 [C₆H₅CH(OH)]⁺ m/z = 107 M->F3 α-cleavage F4 Tropylium Ion [C₇H₇]⁺ m/z = 91 F3->F4 -CO, +H F5 Phenyl Ion [C₆H₅]⁺ m/z = 77 F3->F5 -CHOH

Caption: Key fragmentation pathways in Mass Spectrometry.

References

The Cornerstone of Molecular Asymmetry: An In-depth Technical Guide to the Stereochemistry and Chirality of Alpha-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Stereochemical Nuances of Alpha-Hydroxy Acids

This technical guide provides a deep dive into the stereochemistry and chirality of alpha-hydroxy acids (AHAs), a class of compounds with profound implications in the pharmaceutical, cosmetic, and fine chemical industries. Understanding the three-dimensional arrangement of atoms in these molecules is paramount, as different stereoisomers often exhibit markedly different biological activities and physical properties. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data for key AHAs, and visual representations of critical stereochemical concepts and pathways.

Introduction to Chirality in Alpha-Hydroxy Acids

Alpha-hydroxy acids are organic carboxylic acids distinguished by a hydroxyl group attached to the alpha-carbon, the carbon atom adjacent to the carboxyl group.[1] With the exception of the simplest AHA, glycolic acid, the alpha-carbon of most AHAs is a stereocenter, meaning it is bonded to four different substituent groups (a carboxyl group, a hydroxyl group, a hydrogen atom, and a variable side chain). This structural feature gives rise to chirality, the property of a molecule being non-superimposable on its mirror image.

These non-superimposable mirror images are known as enantiomers. Enantiomers of a given AHA have identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they rotate plane-polarized light in equal but opposite directions and, critically, interact differently with other chiral molecules, such as biological receptors and enzymes. This differential interaction is the basis for the varying physiological effects of different AHA stereoisomers.

The absolute configuration of a stereocenter is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. This nomenclature provides an unambiguous way to describe the three-dimensional arrangement of the molecule.

Quantitative Physicochemical Data of Common Alpha-Hydroxy Acid Enantiomers

The distinct stereochemistry of AHA enantiomers can be characterized by their specific optical rotation, a measure of their ability to rotate plane-polarized light. While many physical properties are identical between enantiomers, the melting point of a racemic mixture (a 1:1 mixture of enantiomers) often differs from that of the pure enantiomers. The acidity of these compounds, represented by their pKa values, is a crucial parameter for their behavior in physiological and formulation contexts.

Alpha-Hydroxy AcidEnantiomerSpecific Optical Rotation ([α]D)Melting Point (°C)pKa1 (Carboxyl)pKa2 (Hydroxyl)
Lactic Acid L-(+)-Lactic Acid+3.82°533.86~15.1
D-(-)-Lactic Acid-3.82°533.86~15.1
Mandelic Acid R-(-)-Mandelic Acid-152° to -158° (c=2, H2O)[2]130-135[2]3.41-
S-(+)-Mandelic Acid+152° to +158°130-1353.41-
Tartaric Acid L-(+)-Tartaric Acid+12.0°[3]169-172[4][5]2.89[4]4.40[4]
D-(-)-Tartaric Acid-12.0°169-1722.894.40
Malic Acid L-(-)-Malic Acid-2.3° (aqueous solution)[6]100[6]3.40[7]5.20[7]
D-(+)-Malic Acid+2.3°1003.405.20

Experimental Protocols for Stereochemical Analysis and Separation

The ability to separate and analyze the enantiomers of alpha-hydroxy acids is critical for research, quality control, and the development of stereochemically pure products. The following sections detail common experimental methodologies.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

3.1.1 Protocol for the Chiral Separation of Lactic Acid Enantiomers

This protocol is adapted from a method utilizing a macrocyclic glycopeptide-based chiral stationary phase.[8]

  • Column: Astec CHIROBIOTIC® R chiral column.

  • Mobile Phase: A mixture of acetonitrile and 33.3 mmol/L ammonium acetate (85:15, v/v).[8]

  • Flow Rate: 0.7 mL/min.[8]

  • Temperature: 4 °C.[8]

  • Detection: Tandem Mass Spectrometry (MS/MS) or UV at 210 nm.[9]

  • Procedure:

    • Prepare the mobile phase and degas thoroughly.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution containing the lactic acid enantiomers.

    • Monitor the elution of the enantiomers. The different interactions with the chiral stationary phase will result in their separation.

3.1.2 Protocol for the Chiral Separation of Mandelic Acid Enantiomers

This protocol utilizes a cellulose-based chiral stationary phase.[10]

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[10]

  • Mobile Phase: n-hexane/isopropanol (80:20, v/v) with 0.1% trifluoroacetic acid (TFA).[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Temperature: 25 °C.[11]

  • Detection: UV at 215 nm.[11]

  • Procedure:

    • Prepare the mobile phase, filter, and degas.

    • Equilibrate the CHIRALPAK® IC column with the mobile phase.

    • Inject a 10 µL sample of the mandelic acid solution.

    • The enantiomers will be resolved, with baseline separation expected.[10]

3.1.3 Protocol for the Chiral Separation of Malic Acid Enantiomers via Derivatization

This method involves pre-column derivatization to form diastereomers, which can then be separated on a standard reversed-phase column.[3]

  • Derivatizing Agent: (R)-1-(1-naphthyl)ethylamine ((R)-NEA).[3]

  • Column: Kromasil C18.[3]

  • Mobile Phase: Acetonitrile and 0.01 mol·L-1 potassium dihydrogen phosphate solution (containing 20 mmol·L-1 sodium heptanesulfonate, adjusted to pH 2.80 with phosphoric acid) in a 45:55 ratio.[3]

  • Flow Rate: 1.0 mL·min-1.[3]

  • Temperature: 30 °C.[3]

  • Detection: UV at 225 nm.[3]

  • Derivatization Procedure:

    • Dissolve the malic acid sample in acetonitrile.

    • Add a solution of (R)-NEA, 1-hydroxybenzotriazole (HOBT), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) in acetonitrile.

    • Heat the reaction mixture to facilitate the formation of diastereomeric amides.

  • Chromatographic Procedure:

    • Equilibrate the C18 column with the mobile phase.

    • Inject the derivatized sample.

    • The diastereomeric derivatives of D- and L-malic acid will be separated.

Resolution of Racemic Mixtures by Diastereomeric Salt Formation

Classical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.

3.2.1 Protocol for the Resolution of Racemic Mandelic Acid

This protocol outlines the resolution of racemic mandelic acid using a chiral amine as the resolving agent.

  • Resolving Agent: (R)-(+)-α-methylbenzylamine.

  • Solvent: Methanol.

  • Procedure:

    • Diastereomeric Salt Formation: Dissolve racemic mandelic acid in methanol with gentle heating. In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in methanol. Slowly add the amine solution to the mandelic acid solution with stirring.

    • Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

    • Isolation of the Less Soluble Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor will contain the more soluble diastereomer.

    • Liberation of the Enantiomerically Enriched Mandelic Acid: Suspend the collected crystals in water and acidify with 1 M HCl to a pH of 1-2. This will protonate the mandelate and the amine.

    • Extraction: Extract the liberated, enantiomerically enriched mandelic acid into a suitable organic solvent such as ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the solid enantiomer.

    • Recovery of the Other Enantiomer: The other enantiomer of mandelic acid can be recovered from the mother liquor from the crystallization step by a similar acidification and extraction procedure.

Visualization of Key Stereochemical Concepts and Pathways

Graphical representations are invaluable for understanding complex stereochemical relationships and reaction mechanisms. The following diagrams are generated using the DOT language for Graphviz.

Cahn-Ingold-Prelog (CIP) Priority Rules for Lactic Acid

CIP_Lactic_Acid cluster_molecule Assigning Priorities to L-(+)-Lactic Acid cluster_rules CIP Priority Rules C Cα* OH –OH (1) C->OH COOH –COOH (2) C->COOH CH3 –CH3 (3) C->CH3 H –H (4, away) C->H rule1 1. Higher atomic number of the atom directly attached to the stereocenter gets higher priority. O (8) > C (6) > H (1) rule2 2. If atoms are the same, compare the atoms they are attached to. –COOH: C is attached to O, O, OH –CH3: C is attached to H, H, H rule3 3. Lowest priority group (H) is pointed away from the viewer. rule4 4. Trace the path from priority 1 → 2 → 3. Counter-clockwise = S configuration.

Caption: Cahn-Ingold-Prelog priority assignment for L-(+)-lactic acid.
Experimental Workflow for the Resolution of Racemic Mandelic Acid

Resolution_Workflow racemic_ma Racemic Mandelic Acid (R-MA + S-MA) dissolution Dissolve in Methanol racemic_ma->dissolution resolving_agent (R)-(+)-α-methylbenzylamine resolving_agent->dissolution mixing Mix Solutions dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration precipitate Precipitate: Less Soluble Diastereomeric Salt ((S)-MA · (R)-Amine) filtration->precipitate Solid mother_liquor Mother Liquor: More Soluble Diastereomeric Salt ((R)-MA · (R)-Amine) filtration->mother_liquor Liquid acidification1 Acidify with HCl precipitate->acidification1 acidification2 Acidify with HCl mother_liquor->acidification2 extraction1 Extract with Ethyl Acetate acidification1->extraction1 s_ma Enriched (S)-Mandelic Acid extraction1->s_ma extraction2 Extract with Ethyl Acetate acidification2->extraction2 r_ma Enriched (R)-Mandelic Acid extraction2->r_ma

Caption: Workflow for the classical resolution of racemic mandelic acid.
Stereoselective Synthesis via Evans Aldol Reaction

Evans_Aldol cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products acyl_oxazolidinone N-Acyl Oxazolidinone (with Chiral Auxiliary) enolate_formation 1. Enolate Formation (e.g., Bu2BOTf, Et3N) acyl_oxazolidinone->enolate_formation aldehyde Aldehyde (R'-CHO) transition_state Diastereoselective Aldol Addition (Zimmerman-Traxler Transition State) aldehyde->transition_state z_enolate Z-Enolate Intermediate enolate_formation->z_enolate z_enolate->transition_state aldol_adduct Aldol Adduct (Auxiliary Attached) transition_state->aldol_adduct cleavage 2. Auxiliary Cleavage (e.g., LiOH, H2O2) aldol_adduct->cleavage chiral_aha Enantiomerically Enriched β-Hydroxy Acid Derivative cleavage->chiral_aha recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: Logical workflow of an Evans auxiliary-controlled aldol reaction.
Biochemical Pathway: Lactic Acid Fermentation

Lactic_Acid_Fermentation glucose Glucose glycolysis Glycolysis glucose->glycolysis pyruvate Pyruvate glycolysis->pyruvate nad_nadh1 2 NAD+ → 2 NADH glycolysis->nad_nadh1 atp_prod 2 ADP → 2 ATP glycolysis->atp_prod reduction Reduction pyruvate->reduction ldh L-Lactate Dehydrogenase (Stereospecific Enzyme) reduction->ldh nad_nadh2 2 NADH → 2 NAD+ reduction->nad_nadh2 l_lactate L-(+)-Lactate reduction->l_lactate

Caption: Stereospecific conversion of pyruvate to L-lactate.

Conclusion

The stereochemistry and chirality of alpha-hydroxy acids are fundamental to their function and application. The ability to synthesize, separate, and analyze specific stereoisomers is a critical capability in modern drug development and chemical research. This guide has provided a foundational overview of these principles, supported by quantitative data and detailed experimental protocols. The visual representations of key concepts aim to facilitate a deeper understanding of the three-dimensional nature of these important molecules and the processes that govern their stereochemical outcomes. As research continues to unveil the nuanced roles of individual enantiomers in biological systems, the principles and techniques outlined herein will remain essential tools for the scientific community.

References

The Biological Significance of Chiral Carboxylic Acids in Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality plays a pivotal role in drug design and development, with a significant number of pharmaceuticals existing as enantiomers—mirror-image isomers that are non-superimposable. Carboxylic acid-containing drugs are no exception to this fundamental principle of stereochemistry. The differential interaction of chiral carboxylic acid enantiomers with the inherently chiral biological environment, including enzymes and receptors, leads to profound differences in their pharmacodynamic and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biological significance of chiral carboxylic acids in drug design, with a focus on widely used non-steroidal anti-inflammatory drugs (NSAIDs) as illustrative examples. We delve into the stereoselective mechanisms of action, comparative efficacy, and toxicity of enantiomers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction: The Principle of Chirality in Drug Action

Biological systems are exquisitely stereoselective. Enzymes, receptors, and other protein targets are composed of L-amino acids, creating chiral environments that preferentially interact with one enantiomer of a chiral drug over the other. This stereoselectivity can result in one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.[1][2] The carboxylic acid moiety is a common functional group in many drugs, often playing a crucial role in binding to the active site of target proteins.[3] When a stereocenter is present in a carboxylic acid-containing drug, the spatial orientation of the carboxyl group and other substituents dictates the strength and nature of these interactions.

Stereoselective Pharmacodynamics: The Case of NSAIDs

A prime example of the importance of chirality in carboxylic acid drugs is the class of non-steroidal anti-inflammatory drugs (NSAIDs), many of which are 2-arylpropionic acid derivatives (profens). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[4][5]

Differential Inhibition of Cyclooxygenase (COX) Isozymes

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[6][7] The anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the inhibition of COX-1 is associated with gastrointestinal side effects.[4]

The enantiomers of chiral NSAIDs exhibit significant differences in their ability to inhibit COX-1 and COX-2. Generally, the (S)-enantiomer is a much more potent inhibitor of both isoenzymes compared to the (R)-enantiomer.[8][9]

Table 1: Comparative Inhibitory Potency (IC50) of Ibuprofen and Ketoprofen Enantiomers on COX-1 and COX-2

DrugEnantiomerCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Ibuprofen (S)-(+)-Ibuprofen2.11.6[8]
(R)-(-)-Ibuprofen34.9>250[8]
Racemic Ibuprofen13370[4]
Ketoprofen (S)-(+)-Ketoprofen0.1 nM - 0.8 µM*0.024 µM[9][10]
(R)-(-)-Ketoprofen>80 µM>80 µM[10]

*Range of IC50 values across different cellular models.

Signaling Pathway of Cyclooxygenase Inhibition

The inhibition of COX enzymes by chiral carboxylic acids disrupts the arachidonic acid cascade, leading to a reduction in prostaglandin synthesis. The following diagram illustrates this key signaling pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxane A2 (TXA2) PGH2->Thromboxanes Thromboxane Synthase Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation PLA2 Phospholipase A2 Isomerases Isomerases Thromboxane_Synthase Thromboxane Synthase NSAIDs (S)-Enantiomer of Chiral Carboxylic Acid (e.g., S-Ibuprofen) NSAIDs->COX1 NSAIDs->COX2

Figure 1: Cyclooxygenase (COX) Signaling Pathway and Inhibition by Chiral Carboxylic Acids.

Stereoselective Pharmacokinetics

The enantiomers of chiral carboxylic acids can also exhibit significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.

Chiral Inversion

A notable pharmacokinetic phenomenon for some 2-arylpropionic acids is unidirectional chiral inversion, where the inactive (R)-enantiomer is converted into the active (S)-enantiomer in vivo. This is particularly prominent for ibuprofen, where a significant portion of the administered (R)-ibuprofen is converted to (S)-ibuprofen, effectively making the (R)-enantiomer a prodrug.[4] In contrast, this inversion is negligible for ketoprofen in humans.[11]

Comparative Pharmacokinetic Parameters

The stereoselective metabolism and protein binding can lead to different plasma concentrations and elimination half-lives for each enantiomer.

Table 2: Pharmacokinetic Parameters of Ketoprofen Enantiomers in Healthy Subjects (Oral Administration)

Parameter(R)-Ketoprofen(S)-KetoprofenReference
AUC (µg·h/mL) HigherLower[12]
Clearance (mL/min) LowerHigher[12]
Cmax (µg/mL) HigherLower[12]

Table 3: Pharmacokinetic Parameters of Naproxen in Healthy Subjects (Oral Administration of S-Naproxen)

ParameterValueReference
Cmax (µg/mL) 76.55
tmax (h) 2.0 - 3.0
t1/2 (h) 15.11
AUC (µg·h/mL) 936.11 - 969.77

Stereoselective Toxicity

The differential interaction of enantiomers with biological systems can also lead to stereoselective toxicity. The (R)-enantiomer of naproxen is known to be hepatotoxic, which is why only the (S)-enantiomer is marketed for therapeutic use.[1] For ketoprofen, while the (S)-enantiomer is responsible for the anti-inflammatory effects, the (R)-enantiomer may contribute to gastrointestinal toxicity.[13]

Table 4: Acute Toxicity of Racemic Naproxen

SpeciesRouteLD50Reference
RatOral248 mg/kg[14]
MouseOral360 mg/kg[14]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a chiral carboxylic acid's enantiomers against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (individual enantiomers of the chiral carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader (for colorimetric or fluorometric detection)

  • Method for quantifying prostaglandin E2 (PGE2) production (e.g., ELISA or LC-MS/MS)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme to each well.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantify the amount of PGE2 produced in each well using a validated method like ELISA or LC-MS/MS.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15][16][17]

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare Test Compound (Enantiomer) Dilutions Add_Components Add Enzyme Mix and Test Compounds to Plate Prep_Compounds->Add_Components Prep_Enzyme Prepare Enzyme Mix (COX-1 or COX-2, Buffer, Heme) Prep_Enzyme->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Add_Substrate Add Arachidonic Acid (Initiate Reaction) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_PGE2 Quantify PGE2 (ELISA or LC-MS/MS) Stop_Reaction->Quantify_PGE2 Calculate_Inhibition Calculate % Inhibition Quantify_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Experimental Workflow for In Vitro COX Inhibition Assay.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Objective: To separate and quantify the enantiomers of a chiral carboxylic acid in a sample.

Materials and Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis).

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H for naproxen, or Lux® Amylose-1 for ketoprofen).[1][18]

  • HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol, ethanol, methanol, water).

  • Acidic modifier (e.g., acetic acid or trifluoroacetic acid).

  • Sample containing the racemic or enantiomerically enriched carboxylic acid, dissolved in a suitable solvent.

  • Reference standards of the pure enantiomers.

General Procedure (Example for Naproxen on Chiralcel® OD-H):

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane, isopropanol, and glacial acetic acid in a specific ratio (e.g., 97:3:1, v/v/v).[1] Filter and degas the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 35°C) until a stable baseline is achieved.[1]

  • Sample Preparation: Dissolve the naproxen sample in the mobile phase to a known concentration.

  • Injection: Inject a fixed volume of the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a specific wavelength (e.g., 254 nm).[1]

  • Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the pure standards. Calculate the resolution (Rs) and the separation factor (α). Quantify the amount of each enantiomer by integrating the peak areas.

HPLC_Workflow Start Start Prepare_Mobile_Phase Prepare and Degas Mobile Phase Start->Prepare_Mobile_Phase Equilibrate_System Equilibrate HPLC System with Chiral Column Prepare_Mobile_Phase->Equilibrate_System Prepare_Sample Prepare Sample Solution Equilibrate_System->Prepare_Sample Inject_Sample Inject Sample onto Column Prepare_Sample->Inject_Sample Chiral_Separation Enantiomeric Separation on Chiral Stationary Phase Inject_Sample->Chiral_Separation UV_Detection Detect Eluting Enantiomers (UV Detector) Chiral_Separation->UV_Detection Data_Acquisition Acquire Chromatogram UV_Detection->Data_Acquisition Data_Analysis Analyze Data: - Identify Peaks - Calculate Rs and α - Quantify Enantiomers Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 3: General Experimental Workflow for Chiral HPLC Separation.

Conclusion and Future Perspectives

The stereochemical considerations of chiral carboxylic acids are paramount in modern drug design and development. As demonstrated with the profen class of NSAIDs, enantiomers can exhibit vastly different pharmacodynamic, pharmacokinetic, and toxicological properties. A thorough understanding and characterization of the individual enantiomers are not only a regulatory requirement but also a scientific necessity to develop safer and more effective medicines. The development of single-enantiomer drugs, or "chiral switches," from existing racemates continues to be a valuable strategy to improve therapeutic indices. Future research will likely focus on the development of more efficient and cost-effective methods for asymmetric synthesis and chiral separation, as well as a deeper understanding of the molecular mechanisms underlying the stereoselective actions of chiral drugs.

References

An In-depth Technical Guide to (S)-Cyclohexyl-hydroxy-phenyl-acetic Acid: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a chiral carboxylic acid, is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the active enantiomer of Oxybutynin. This technical guide provides a comprehensive overview of its synonyms and alternative names, detailed physicochemical and spectroscopic data, and experimental protocols for its synthesis and analysis. Furthermore, it elucidates the compound's role in drug development, including its connection to muscarinic receptor signaling pathways, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug discovery.

Nomenclature and Identification

This compound is known by several alternative names and identifiers across various chemical databases and commercial suppliers. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for this compound

TypeName/Identifier
IUPAC Name (2S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid[1]
Common Names (S)-Cyclohexyl mandelic acid[2][3], (+)-Cyclohexylphenylglycolic acid[1], alpha-Cyclohexyl-L-mandelic acid[1]
CAS Number 20585-34-6[1][2][4]
PubChem CID 777375[1]
EINECS Number 675-871-9[1]
InChI Key YTRNSQPXEDGWMR-CQSZACIVSA-N[1][4]

Physicochemical and Spectroscopic Data

The physicochemical and spectroscopic properties of this compound are essential for its handling, characterization, and application in synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₈O₃[1][5]
Molecular Weight 234.29 g/mol [4][6]
Melting Point 143-145 °C[7][8]
Boiling Point (Predicted) 408.6 ± 25.0 °C[8]
Density (Predicted) 1.206 ± 0.06 g/cm³[8]
Solubility Chloroform (Slightly), Methanol (Slightly)
Storage Temperature Room Temperature, Sealed in dry[8]

Spectroscopic Analysis:

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of this compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR and ¹³C NMR are utilized to confirm the presence of the phenyl, cyclohexyl, and chiral α-carbon moieties.[9] Expected ¹³C NMR chemical shifts for (S)-Oxybutynin hydrochloride, a derivative, include signals for the cyclohexyl and phenyl groups, as well as the carboxylic acid carbon.[10]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum exhibits characteristic absorption bands for the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.[9]

  • Mass Spectrometry (MS) :

    • MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9]

Experimental Protocols

Synthesis of this compound

This compound is a key chiral intermediate, and its stereoselective synthesis is critical. One common approach involves the use of a chiral auxiliary.

Scheme 1: A Synthetic Approach to this compound

G cluster_0 Synthesis of this compound start 2-Oxo-2-phenylacetic acid derivative intermediate1 Chiral Oxo-amide start->intermediate1 Amide Coupling reagent1 Chiral Auxiliary (e.g., (1S)-2,10-camphorsultam) reagent1->intermediate1 intermediate2 Diastereomeric Hydroxy-amide intermediate1->intermediate2 Grignard Addition reagent2 Cyclohexylmagnesium bromide (Grignard Reagent) reagent2->intermediate2 separation Chromatographic Separation intermediate2->separation intermediate3 Pure Diastereomer separation->intermediate3 hydrolysis Acid Hydrolysis intermediate3->hydrolysis product This compound hydrolysis->product G cluster_1 Chiral HPLC Method Development start Prepare Racemic Standard and Sample Solutions screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp screen_mp Screen Mobile Phases screen_csp->screen_mp Select Promising CSP(s) optimize Optimize Separation Parameters (Flow Rate, Temperature, Mobile Phase Composition) screen_mp->optimize Initial Separation Achieved validate Method Validation (ICH Guidelines) optimize->validate Baseline Separation analysis Routine Analysis validate->analysis G cluster_2 M3 Muscarinic Receptor Signaling Pathway ligand Acetylcholine receptor M3 Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3R pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 contraction Smooth Muscle Contraction ca2->contraction pkc->contraction antagonist (S)-Oxybutynin antagonist->receptor blocks

References

role of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid as a chiral synthon

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (S)-Cyclohexyl-hydroxy-phenyl-acetic Acid as a Chiral Synthon

Introduction

This compound, also known as (S)-α-Cyclohexylmandelic acid, is a crucial chiral building block in modern organic synthesis. A chiral synthon is an enantiomerically pure or enriched molecule that serves as a starting material to introduce a specific stereocenter into a target molecule. The use of such synthons is a cornerstone of asymmetric synthesis, a strategy designed to produce a specific enantiomer of a complex molecule, which is particularly vital in the pharmaceutical industry.[1] The pharmacological activity of a drug is often highly dependent on its three-dimensional structure, with one enantiomer typically providing the desired therapeutic effect while the other may be less active or even cause adverse effects.[2]

The α-hydroxy acid motif is a common feature in many biologically active molecules.[2] this compound provides a predefined stereocenter with cyclohexyl and phenyl groups, simplifying synthetic routes and eliminating the need for challenging and expensive enantiomeric separations at later stages.[1] Its primary and most notable application is serving as a key intermediate in the production of (S)-Oxybutynin, the more pharmacologically active enantiomer of the drug used to treat overactive bladder.[1][2]

Core Application: Synthesis of (S)-Oxybutynin

The principal role of this compound is as a chiral precursor in the synthesis of (S)-Oxybutynin.[1][2] The synthesis involves the esterification of the chiral acid with 4-(diethylamino)but-2-yn-1-ol.[2] This reaction directly incorporates the essential stereocenter into the final active pharmaceutical ingredient (API).

Synthesis of the Chiral Synthon

Enantiomerically pure this compound can be prepared via several routes, including asymmetric synthesis, which creates the desired enantiomer directly, or by resolution of a racemic mixture.

Asymmetric Synthesis from (S)-Mandelic Acid

One effective strategy involves the asymmetric alkylation of (S)-mandelic acid, a readily available and inexpensive chiral starting material.[3] This method leverages the existing stereocenter of mandelic acid to direct the stereochemistry of the final product. A key approach involves protecting the acid and hydroxyl groups in a dioxolone structure, which then undergoes stereoselective coupling.[4]

StepReactionKey ReagentsSolventYieldEnantiomeric Excess (e.e.)
1Acetalization(S)-Mandelic acid, TrimethylacetaldehydePentane96%>99% (for final acid)
2Deprotonation & CouplingLithium bis(trimethylsilyl)amide, CyclohexanoneTetrahydrofuran76%>99% (for final acid)
3DehydrationThionyl chloride (SOCl2), PyridineDichloromethane81%>99% (for final acid)
4Hydrolysis & HydrogenationNaOH, then H2, Pd/CMethanol, Ethanol->99% (for final acid)

Table 1: Summary of quantitative data for the asymmetric synthesis route starting from (S)-Mandelic acid. Data compiled from a representative synthesis.[4][5]

Chiral Resolution of Racemic α-Cyclohexylmandelic Acid

Resolution is a classical technique to separate enantiomers from a racemic mixture.[6] This is often achieved by reacting the racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the acid is regenerated, yielding the pure enantiomer.

Experimental Protocols

The following protocols are representative methodologies derived from the scientific literature. Researchers should consult the original publications for detailed safety and handling information.

Protocol 1: Asymmetric Synthesis of this compound[4][5]

Step 1: Dioxolone Formation

  • Suspend (S)-mandelic acid (1.0 eq) in pentane.

  • Add trimethylacetaldehyde (1.1 eq) and stir at room temperature.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Filter the mixture and wash the solid with cold pentane.

  • Dry the resulting dioxolone product under vacuum. The expected yield is approximately 96%.

Step 2: Stereoselective Coupling with Cyclohexanone

  • Dissolve the dioxolone from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add lithium bis(trimethylsilyl)amide (LHMDS) (1.05 eq) and stir for 30 minutes.

  • Add cyclohexanone (1.2 eq) dropwise and continue stirring at -78 °C for 3-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the coupled alcohol. The expected yield is approximately 76%.

Step 3 & 4: Dehydration, Hydrolysis, and Hydrogenation

  • The alcohol from Step 2 is dehydrated using a standard agent like thionyl chloride in pyridine to form an alkene intermediate.

  • The resulting intermediate is then hydrolyzed with a base (e.g., NaOH in methanol) to open the dioxolone ring.

  • Finally, the alkene is reduced via catalytic hydrogenation (H₂ gas, Pd/C catalyst) in ethanol to yield the final product, this compound.

  • The final product is isolated after acidification and extraction, with an enantiomeric excess typically exceeding 99%.

Protocol 2: Esterification to Synthesize (S)-Oxybutynin[1][2]

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a coupling agent. A common method is to form a mixed anhydride by adding an alkyl chloroformate (e.g., isobutyl chloroformate) (1.1 eq) and a tertiary amine base (e.g., triethylamine) (1.2 eq).

  • Stir the mixture at 0 °C for 1-2 hours to form the activated intermediate.

Step 2: Coupling with the Alcohol

  • In a separate flask, dissolve 4-(diethylamino)but-2-yn-1-ol (1.0 eq) in the same anhydrous solvent.

  • Slowly add the solution of the alcohol to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or HPLC.

Step 3: Work-up and Purification

  • Quench the reaction by adding water or a mild aqueous acid.

  • Separate the organic layer. Wash sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (S)-Oxybutynin product using column chromatography on silica gel.

ReactionReactantsKey Reagents/CatalystsTypical Yield
Esterification(S)-Acid, 4-(diethylamino)but-2-yn-1-olAlkyl Chloroformate, Triethylamine>80%
TransesterificationMethyl (S)-Cyclohexyl-hydroxy-phenyl-acetate, 4-(diethylamino)but-2-yn-1-olSodium MethoxideHigh

Table 2: Summary of reaction data for the final synthesis of (S)-Oxybutynin.[2]

Conclusion

This compound stands as a highly valuable and versatile chiral synthon in organic and medicinal chemistry. Its well-defined stereocenter and its role as a direct precursor to important pharmaceuticals like (S)-Oxybutynin underscore its significance. The availability of robust synthetic routes, both through asymmetric synthesis and chiral resolution, allows for its efficient production in high enantiomeric purity. The methodologies outlined in this guide provide a framework for its synthesis and application, making it an indispensable tool for researchers and professionals in drug development and advanced chemical synthesis.

References

Theoretical and Computational Elucidation of (S)-Cyclohexyl-hydroxy-phenyl-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a chiral α-hydroxy acid, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably (S)-Oxybutynin. Its stereospecificity is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study this molecule. It covers quantum mechanical calculations for conformational analysis and electronic property determination, as well as molecular docking simulations to explore its potential interactions with biological targets. Detailed experimental protocols for these computational studies are provided, alongside a discussion of its role as a modulator of the M3 muscarinic acetylcholine receptor signaling pathway. All quantitative data presented herein is for illustrative purposes to guide researchers in their own studies.

Introduction

This compound possesses a unique structural scaffold, combining a chiral center with hydrophobic cyclohexyl and phenyl moieties and hydrophilic hydroxyl and carboxylic acid groups. This combination of features makes it an attractive candidate for theoretical and computational investigations aimed at understanding its structure-activity relationships and designing novel derivatives with enhanced therapeutic properties. Computational chemistry offers powerful tools to probe the molecular properties and potential biological activity of such molecules, guiding synthetic efforts and reducing the costs associated with traditional drug discovery pipelines.

This guide will delve into the application of Density Functional Theory (DFT) for elucidating the molecule's conformational landscape and electronic characteristics. Furthermore, it will explore the use of molecular docking to predict its binding modes with relevant biological targets. A key focus is on the derivatives of this compound which have shown activity as modulators of the M3 muscarinic receptor.[1]

Physicochemical Properties

A foundational aspect of any computational study is the understanding of the basic physicochemical properties of the molecule of interest.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₃-
Molecular Weight 234.29 g/mol -
CAS Number 20585-34-6-
InChI Key YTRNSQPXEDGWMR-CQSZACIVSA-N[1]
SMILES O=C(O)C(O)(c1ccccc1)C1CCCCC1-

Theoretical Studies: Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of many-body systems. It is widely used to determine optimized molecular geometries, conformational energies, and a variety of electronic properties.

Conformational Analysis

The flexible cyclohexyl ring and the rotatable bonds connected to the chiral center allow this compound to adopt multiple conformations. Identifying the low-energy conformers is crucial as they are the most likely to be biologically active. A typical workflow for conformational analysis is depicted below.

G Workflow for Conformational Analysis start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search clustering Clustering of Conformers conf_search->clustering dft_opt DFT Geometry Optimization of Low-Energy Conformers clustering->dft_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) dft_opt->energy_calc boltzmann Boltzmann Averaging of Properties energy_calc->boltzmann end Final Conformational Ensemble and Properties boltzmann->end

Figure 1: A generalized workflow for performing conformational analysis of a flexible molecule.

Illustrative Conformational Energy Data:

The following table presents hypothetical relative energies for a few low-energy conformers of this compound, as would be obtained from DFT calculations.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum) 0.0075.3
2 0.8515.1
3 1.505.6
4 2.102.5
5 2.501.5
Optimized Geometry

DFT calculations provide precise information about the bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Illustrative Optimized Geometrical Parameters (Global Minimum Conformer):

ParameterBond/AngleValue (Å or °)
Bond Length Cα - C(cyclohexyl)1.54
Cα - C(phenyl)1.52
Cα - O(hydroxyl)1.43
C(carboxyl) - O(carbonyl)1.22
C(carboxyl) - O(hydroxyl)1.36
Bond Angle C(cyclohexyl)-Cα-C(phenyl)110.5
O(hydroxyl)-Cα-C(carboxyl)108.9
Dihedral Angle H-O-Cα-C(phenyl)175.2
Vibrational Frequencies

Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of spectral bands.

Illustrative Calculated vs. Experimental Vibrational Frequencies:

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3560~3400-2400 (broad)
O-H Stretch (Alcohol) 3450~3500
C=O Stretch (Carbonyl) 1725~1710
C-O Stretch (Carboxylic Acid) 1250~1240
Phenyl Ring C-H Stretch 3050~3030

Computational Studies: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. Derivatives of this compound are known to act as modulators of the M3 muscarinic acetylcholine receptor.[1]

Molecular Docking Workflow

The general steps involved in performing a molecular docking study are outlined below.

G Workflow for Molecular Docking receptor_prep Receptor Preparation (e.g., PDB download, adding hydrogens) grid_gen Grid Box Generation (Defining the binding site) receptor_prep->grid_gen ligand_prep Ligand Preparation (3D structure generation, assigning charges) docking Docking Simulation (e.g., using AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding affinity, pose visualization) docking->analysis post_processing Post-Docking Analysis (e.g., Molecular Dynamics Simulation) analysis->post_processing

Figure 2: A generalized workflow for a molecular docking study.

Illustrative Molecular Docking Results against M3 Muscarinic Receptor:

This table shows hypothetical docking scores and key interactions for this compound and a known antagonist.

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound -7.8Tyr114, Asn414, Trp428
Tiotropium (Known Antagonist) -9.5Tyr114, Asp115, Trp428

Signaling Pathway Involvement

Derivatives of this compound act as antagonists at the M3 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M3 receptor involves the Gq alpha subunit.

G M3 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Activates Antagonist (S)-Cyclohexyl-hydroxy-phenyl-acetic acid derivative (Antagonist) Antagonist->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_response PKC_activation->Cellular_response

Figure 3: Simplified signaling pathway of the M3 muscarinic acetylcholine receptor.

Experimental Protocols

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized geometry, conformational energies, and vibrational frequencies of this compound.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Protocol:

  • Initial Structure Generation:

    • Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).

    • Generate an initial 3D structure using a molecular mechanics force field (e.g., UFF).

  • Conformational Search (Optional but Recommended):

    • Perform a conformational search using a method like the GMMX protocol in Gaussian or a dedicated program to identify a set of low-energy conformers.

  • Geometry Optimization:

    • For each low-energy conformer, perform a geometry optimization using a DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.

    • Ensure the optimization converges to a stationary point (indicated by the termination criteria of the software).

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Confirm that the optimized structure is a true minimum by the absence of imaginary frequencies. The output will also provide the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement (Optional):

    • To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and potentially a different functional.

  • Data Analysis:

    • Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

    • Calculate the relative energies of the conformers, including zero-point energy corrections.

    • Visualize the calculated vibrational modes and compare the frequencies to experimental IR or Raman spectra.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the M3 muscarinic acetylcholine receptor.

Software: AutoDock Tools, AutoDock Vina, PyMOL (or other molecular visualization software).

Protocol:

  • Receptor Preparation:

    • Download the crystal structure of the M3 muscarinic receptor from the Protein Data Bank (PDB).

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the receptor.

    • Add Gasteiger charges to the receptor atoms.

    • Save the prepared receptor in the PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound (the lowest energy conformer from DFT calculations is a good starting point).

    • Using AutoDock Tools, assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Identify the binding site of the receptor. If a co-crystallized ligand was present, the grid box can be centered on its location.

    • In AutoDock Tools, define the dimensions and center of the grid box to encompass the entire binding pocket.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. The input will include the prepared receptor and ligand files, and the grid box parameters.

    • The output will be a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities).

  • Analysis of Results:

    • Visualize the predicted binding poses in the context of the receptor's binding site using PyMOL or a similar program.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor for the best-scoring poses.

    • Compare the binding mode and docking score to those of known ligands, if available.

Conclusion

Theoretical and computational studies provide invaluable insights into the molecular properties and potential biological activities of this compound. This guide has outlined the fundamental principles and provided detailed, illustrative protocols for employing DFT and molecular docking to investigate this important pharmaceutical intermediate. The workflows and representative data presented herein are intended to serve as a comprehensive resource for researchers in the field of drug design and development, facilitating further exploration of this molecule and its derivatives for novel therapeutic applications.

References

Methodological & Application

synthesis of (S)-Oxybutynin from (S)-Cyclohexyl-hydroxy-phenyl-acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (S)-Oxybutynin, a chiral antimuscarinic agent, starting from (S)-Cyclohexyl-hydroxy-phenyl-acetic acid. The synthetic route involves the esterification of the chiral carboxylic acid with 4-(diethylamino)but-2-yn-1-ol. Detailed experimental protocols for the synthesis of the key intermediates and the final active pharmaceutical ingredient are presented. Quantitative data is summarized in tables for clarity, and the overall synthetic workflow is visualized using a DOT graph. This guide is intended to furnish researchers and drug development professionals with a practical and detailed resource for the laboratory-scale preparation of (S)-Oxybutynin.

Introduction

Oxybutynin is an anticholinergic medication used to relieve urinary and bladder difficulties, including frequent urination and the inability to control urination, by relaxing the bladder muscles. The commercially available drug is a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer, (S)-Oxybutynin (also known as esoxybutynin), has been a subject of interest due to its pharmacological profile. This application note details the synthesis of the enantiomerically pure (S)-Oxybutynin.

The primary synthetic strategy focuses on the esterification of the chiral precursor, this compound, with the key side-chain component, 4-(diethylamino)but-2-yn-1-ol. The synthesis of these two precursors is also described.

Synthetic Pathway Overview

The synthesis of (S)-Oxybutynin is a convergent process that involves the preparation of two key intermediates, which are then coupled in the final step. The overall synthetic scheme is depicted below.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_synthesis Final Product Synthesis A (S)-Mandelic acid D This compound A->D Multistep synthesis B Pivaldehyde B->D C Cyclohexanone C->D I This compound D->I E Propargyl alcohol H 4-(diethylamino)but-2-yn-1-ol E->H Mannich Reaction F Paraformaldehyde F->H G Diethylamine G->H L 4-(diethylamino)but-2-yn-1-ol H->L K Mixed Anhydride Intermediate I->K Activation J Isobutyl chloroformate J->K M (S)-Oxybutynin K->M Esterification L->M

Figure 1: Overall synthetic workflow for (S)-Oxybutynin.

Experimental Protocols

Synthesis of this compound

The chiral starting material, this compound, can be prepared via several enantioselective routes. One effective method involves the asymmetric alkylation of (S)-mandelic acid. A detailed, multi-step synthesis is described in the literature, which can be performed on a large scale to yield the product with excellent enantiomeric excess (>99.9%) and an overall yield of 66%[1].

Synthesis of 4-(diethylamino)but-2-yn-1-ol

This key reagent is synthesized via a Mannich reaction.

Reaction Scheme:

Propargyl alcohol + Paraformaldehyde + Diethylamine → 4-(diethylamino)but-2-yn-1-ol

Protocol:

  • In a well-ventilated fume hood, combine paraformaldehyde and diethylamine in a suitable reaction vessel.

  • Add propargyl alcohol to the mixture. The reaction is typically catalyzed by a copper salt, such as cuprous chloride[2].

  • The reaction mixture is stirred, and the temperature is controlled. The specific conditions, such as solvent and temperature, can be optimized for yield and purity.

  • Upon completion, the reaction is worked up by removing the catalyst and solvent.

  • The crude product is then purified, typically by distillation under reduced pressure, to yield 4-(diethylamino)but-2-yn-1-ol as a liquid.

Quantitative Data:

ParameterValueReference
Typical Yield~81%[3]
Synthesis of (S)-Oxybutynin

The final step is the esterification of this compound with 4-(diethylamino)but-2-yn-1-ol. The most commonly cited and detailed method involves the formation of a mixed anhydride intermediate to activate the carboxylic acid.

Reaction Scheme:

This compound + Isobutyl chloroformate → Mixed Anhydride Intermediate Mixed Anhydride Intermediate + 4-(diethylamino)but-2-yn-1-ol → (S)-Oxybutynin

Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in a suitable aprotic solvent, such as cyclohexane, in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to a reduced temperature (e.g., 0-5 °C).

    • Add a tertiary amine base, such as triethylamine, to the solution.

    • Slowly add isobutyl chloroformate to the reaction mixture while maintaining the low temperature.

    • Stir the mixture for a specified time to allow for the formation of the mixed anhydride intermediate[2].

  • Esterification:

    • To the solution containing the mixed anhydride, add a solution of 4-(diethylamino)but-2-yn-1-ol in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically filtered to remove any precipitated salts.

    • The filtrate is washed with aqueous solutions (e.g., water, brine) to remove any remaining water-soluble impurities.

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude (S)-Oxybutynin.

    • The crude product can be further purified by techniques such as column chromatography or crystallization to obtain the final product with high purity.

Formation of the Hydrochloride Salt (Optional):

For easier handling and improved stability, (S)-Oxybutynin free base can be converted to its hydrochloride salt.

  • Dissolve the purified (S)-Oxybutynin in a suitable solvent (e.g., ethyl acetate).

  • Add a solution of hydrogen chloride in a solvent (e.g., ethanol or diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

Physicochemical and Spectroscopic Data of (S)-Oxybutynin
PropertyValue
Molecular Formula C₂₂H₃₁NO₃
Molecular Weight 357.49 g/mol
Appearance White to off-white solid
Melting Point (HCl Salt) 117-118 °C[4]
Optical Rotation Data not consistently reported in the reviewed literature.
¹H NMR (DMSO-d₆, 400MHz) δ (ppm): 1.02-1.78 (m, 16H), 2.16-2.22 (m, 1H), 2.96-3.07 (m, 4H), 4.11 (br s, 2H), 4.87 (br s, 2H), 5.73 (s, exchangeable with D₂O, 1H), 7.2 (m, 1H), 7.3 (m, 2H), 7.5 (m, 2H), 11.4 (s, 1H)[4]
¹³C NMR (DMSO-d₆) δ (ppm): 8.9, 25.1, 25.2, 25.8, 25.9, 40.5, 45.7, 46.8, 52.4, 75.4, 80.9, 83.8, 125.7, 127.2, 127.9, 141.1, 173.5[4]
Summary of Yields
Reaction StepProductTypical Yield
Mannich Reaction4-(diethylamino)but-2-yn-1-ol~81%[3]
Esterification(S)-OxybutyninYields can vary based on the specific conditions and purification methods. A 42% yield has been reported for a resolution-based synthesis of the final product[5].

Mandatory Visualizations

Logical Relationship of the Final Synthetic Step

Esterification_Reaction reactant1 This compound intermediate Mixed Anhydride Intermediate reactant1->intermediate + reactant2 Isobutyl chloroformate reactant2->intermediate + reactant3 Triethylamine reactant3->intermediate (Base) product (S)-Oxybutynin intermediate->product + reactant4 4-(diethylamino)but-2-yn-1-ol reactant4->product

Figure 2: Key esterification step via a mixed anhydride intermediate.

Conclusion

The synthesis of (S)-Oxybutynin from this compound is a well-established process that can be reliably performed in a laboratory setting. The key transformation involves the esterification with 4-(diethylamino)but-2-yn-1-ol, for which the mixed anhydride method provides a robust and efficient route. By following the detailed protocols and utilizing the quantitative data provided in this application note, researchers can successfully synthesize and characterize this important chiral pharmaceutical compound. Careful attention to reaction conditions and purification techniques is crucial for obtaining high purity and enantiomeric excess of the final product.

References

Application Notes & Protocols: Esterification of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid, also known as (S)-Cyclohexylmandelic acid, is a vital chiral intermediate in the pharmaceutical industry.[1] Its primary application lies in the synthesis of (S)-Oxybutynin, the more pharmacologically active enantiomer used for treating overactive bladder.[1] The synthesis of such active pharmaceutical ingredients (APIs) often involves the esterification of this key intermediate.[1] This document provides detailed application notes on the reaction mechanisms and experimental protocols for the esterification of this compound, tailored for researchers, scientists, and professionals in drug development.

Key Esterification Reaction Mechanisms

The esterification of a carboxylic acid involves the substitution of the hydroxyl group of the carboxyl function with an alkoxy group from an alcohol. Several methods are available, each with distinct advantages depending on the substrate's sensitivity and the desired reaction conditions. Below are three common and effective mechanisms for the esterification of this compound.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] The reaction is reversible and typically requires an excess of the alcohol or the removal of water to drive the equilibrium towards the formation of the ester product.[4][5] Common catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), or Lewis acids.[2][3]

Mechanism: The mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4][6]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[6]

Fischer_Esterification sub (S)-Cyclohexyl-hydroxy- phenyl-acetic acid + R'-OH activated_acid Protonated Acid sub->activated_acid 1. Protonation cat1 H+ intermediate Tetrahedral Intermediate activated_acid->intermediate 2. Nucleophilic Attack     (R'-OH) proton_transfer Proton Transfer intermediate->proton_transfer 3. Proton Transfer water_loss Water Elimination proton_transfer->water_loss 4. H₂O Loss protonated_ester Protonated Ester water_loss->protonated_ester water H₂O water_loss->water product Ester Product protonated_ester->product 5. Deprotonation cat2 H+ Steglich_Esterification sub (S)-Cyclohexyl-hydroxy- phenyl-acetic acid + DCC o_acyl O-Acylisourea Intermediate sub->o_acyl 1. Activation active_ester Acylpyridinium Intermediate ('Active Ester') o_acyl->active_ester 2. Acyl Transfer dmap DMAP product_complex Product Formation active_ester->product_complex 3. Nucleophilic Attack alcohol R'-OH product_complex->dmap  Regenerated product Ester Product product_complex->product 4. Collapse dcu DCU (byproduct) product_complex->dcu Mitsunobu_Reaction reagents PPh₃ + DEAD adduct Phosphonium Intermediate reagents->adduct 1. Adduct Formation carboxylate Carboxylate Anion adduct->carboxylate 2. Deprotonation alkoxyphosphonium Alkoxyphosphonium Salt adduct->alkoxyphosphonium 3. Alcohol Activation acid (S)-Cyclohexyl-hydroxy- phenyl-acetic acid product Ester Product carboxylate->product 4. SN2 Attack alcohol R'-OH byproducts PPh₃=O + DEAD-H₂ product->byproducts Experimental_Workflow cluster_workup start Start setup 1. Assemble Dry Glassware (Round-bottom flask, condenser, etc.) start->setup reagents 2. Add Reactants & Solvent ((S)-acid, alcohol, catalyst, etc.) setup->reagents reaction 3. Heat/Stir for Specified Time (Monitor by TLC) reagents->reaction workup 4. Reaction Workup reaction->workup quench a. Cool to RT & Quench extract b. Extract with Organic Solvent wash c. Wash Organic Layer (e.g., with NaHCO₃, brine) dry d. Dry & Concentrate (e.g., over Na₂SO₄, rotary evaporation) quench->extract extract->wash wash->dry purify 5. Purify Crude Product (Column Chromatography or Distillation) dry->purify analyze 6. Characterize Product (NMR, IR, MS) purify->analyze end End analyze->end

References

Application Notes and Protocols for the Analytical HPLC Purity Determination of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid, also known as (S)-Cyclohexylmandelic acid, is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably (S)-Oxybutynin, a drug used for the treatment of overactive bladder.[1] The stereochemistry of this intermediate is paramount to the efficacy and safety of the final drug product. Therefore, robust and accurate analytical methods are essential to determine its chemical and enantiomeric purity.

This document provides detailed application notes and protocols for the determination of this compound purity using High-Performance Liquid Chromatography (HPLC). Two primary methods are described:

  • Method 1: Chiral HPLC for Enantiomeric Purity. This method utilizes a chiral stationary phase (CSP) to separate the (S)-enantiomer from its corresponding (R)-enantiomer.

  • Method 2: Reverse-Phase HPLC for Chemical Purity. This method is employed to quantify the main component and separate it from any process-related impurities or degradation products.

These methods are designed for use by researchers, scientists, and drug development professionals in quality control and research and development laboratories.

Analytical Methods and Protocols

Method 1: Enantiomeric Purity by Chiral HPLC

This method is designed to separate and quantify the enantiomers of Cyclohexyl-hydroxy-phenyl-acetic acid, thus determining the enantiomeric excess (%ee) of the (S)-enantiomer. Polysaccharide-based chiral stationary phases are widely recognized for their broad applicability in separating a wide range of chiral compounds, including carboxylic acids.[2]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase: CHIRALPAK® IC (or equivalent polysaccharide-based column).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard.

    • Racemic Cyclohexyl-hydroxy-phenyl-acetic acid (for system suitability).

    • Hexane (HPLC grade).

    • 2-Propanol (IPA, HPLC grade).

    • Trifluoroacetic acid (TFA, analytical grade).

  • Chromatographic Conditions:

ParameterValue
Column CHIRALPAK® IC, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane : 2-Propanol : TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 220 nm
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.

    • System Suitability Solution: Prepare a solution of racemic Cyclohexyl-hydroxy-phenyl-acetic acid at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the System Suitability Solution to verify the resolution between the two enantiomers. The resolution should be ≥ 1.5.

    • Inject the Standard Solution and the Sample Solution.

    • Calculate the enantiomeric purity of the sample by determining the peak area percentages of the (S) and (R) enantiomers.

Data Presentation:

CompoundRetention Time (min) (Typical)
(R)-Cyclohexyl-hydroxy-phenyl-acetic acid~ 8.5
This compound~ 10.2
Method 2: Chemical Purity by Reverse-Phase HPLC

This achiral method is suitable for determining the purity of this compound and quantifying any related substances. A C18 column is a common choice for the separation of moderately polar organic compounds like phenylacetic acid derivatives.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reverse-Phase C18 column.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, purified).

    • Phosphoric acid (analytical grade).

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Water : Acetonitrile : Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 215 nm
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the Standard Solution multiple times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

    • Inject the Sample Solution.

    • Calculate the purity of the sample by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Data Presentation:

CompoundRetention Time (min) (Typical)
This compound~ 5.8
Potential ImpuritiesVariable

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationship between the two analytical methods described.

experimental_workflow_chiral_hplc cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard (0.5 mg/mL) hplc_system Equilibrate HPLC System (Chiral Column) prep_std->hplc_system prep_sample Prepare Sample (0.5 mg/mL) prep_sample->hplc_system prep_racemic Prepare Racemic (System Suitability) prep_racemic->hplc_system inject_racemic Inject Racemic Sample hplc_system->inject_racemic check_resolution Check Resolution (≥ 1.5) inject_racemic->check_resolution inject_std_sample Inject Standard & Sample check_resolution->inject_std_sample data_analysis Calculate Enantiomeric Purity (% Area) inject_std_sample->data_analysis

Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.

experimental_workflow_rp_hplc cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard (1.0 mg/mL) hplc_system Equilibrate HPLC System (C18 Column) prep_std->hplc_system prep_sample Prepare Sample (1.0 mg/mL) prep_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank check_suitability Inject Standard (System Suitability) inject_blank->check_suitability inject_sample Inject Sample check_suitability->inject_sample data_analysis Calculate Chemical Purity (% Area) inject_sample->data_analysis

Caption: Workflow for Chemical Purity Analysis by Reverse-Phase HPLC.

method_relationship cluster_purity Purity Assessment cluster_methods Analytical Methods substance This compound enantiomeric_purity Enantiomeric Purity substance->enantiomeric_purity chemical_purity Chemical Purity substance->chemical_purity chiral_hplc Chiral HPLC (Method 1) enantiomeric_purity->chiral_hplc rp_hplc Reverse-Phase HPLC (Method 2) chemical_purity->rp_hplc

Caption: Logical Relationship of Purity Assessment Methods.

References

Application Note: Determination of Enantiomeric Excess of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the determination of the enantiomeric excess (ee) of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid using chiral High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase for the direct separation of the enantiomers. This document is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for the chiral purity assessment of this important pharmaceutical intermediate.

Introduction

This compound, also known as (S)-α-cyclohexylmandelic acid, is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] For instance, it is a crucial precursor for the synthesis of (S)-Oxybutynin, the more active enantiomer used for treating overactive bladder, which exhibits fewer side effects compared to the racemic mixture.[1][2] The enantiomeric purity of such intermediates is a critical quality attribute, as the different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3][4][5] Therefore, a robust analytical method for determining the enantiomeric excess is essential for quality control during the drug development and manufacturing process.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for the separation and quantification of enantiomers.[3][4][5][6] The direct method, which utilizes a CSP to achieve separation, is often preferred due to its simplicity and avoidance of derivatization steps that can introduce additional sources of error.[6] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds.[6][7]

This application note outlines a chiral HPLC method for the baseline separation of (R)- and this compound, enabling accurate determination of the enantiomeric excess of the (S)-enantiomer.

Experimental Protocol

Materials and Reagents
  • This compound (Reference Standard)

  • Racemic Cyclohexyl-hydroxy-phenyl-acetic acid

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade, for sample dissolution)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For example, a Chiralpak® IA or similar amylose-based column.

  • Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.

A summary of the chromatographic conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Chiralpak® IA (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Standard and Sample Preparation
  • Standard Solution (Racemic): Accurately weigh approximately 10 mg of racemic Cyclohexyl-hydroxy-phenyl-acetic acid and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Standard Solution ((S)-Enantiomer): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample containing this compound at a concentration of approximately 1 mg/mL in methanol.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

System Suitability

Before sample analysis, perform system suitability tests by injecting the racemic standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard solution to determine the retention times of the (R)- and (S)-enantiomers and to verify system suitability.

  • Inject the (S)-enantiomer standard solution to confirm the elution order.

  • Inject the sample solution in duplicate.

  • After all analyses are complete, flush the column with an appropriate solvent (e.g., isopropanol) and store it according to the manufacturer's recommendations.

Calculation of Enantiomeric Excess

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where:

  • Area(S) is the peak area of the (S)-enantiomer.

  • Area(R) is the peak area of the (R)-enantiomer.

Expected Results and Data Presentation

Under the specified chromatographic conditions, baseline separation of the two enantiomers is expected. The (S)-enantiomer is typically the second eluting peak on many common polysaccharide-based CSPs, but this should be confirmed with the reference standard. Representative chromatographic data is summarized in Table 2.

Table 2: Representative Chromatographic Data

CompoundRetention Time (min)Peak AreaResolution (between enantiomers)
(R)-Cyclohexyl-hydroxy-phenyl-acetic acid~ 8.5Varies> 1.5
This compound~ 10.2Varies> 1.5

Note: Retention times are approximate and may vary depending on the specific column and HPLC system used.

Workflow Diagram

The overall workflow for the determination of enantiomeric excess is depicted in the following diagram.

G Workflow for Enantiomeric Excess Determination cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (n-Hexane/IPA/TFA) D Equilibrate HPLC System A->D B Prepare Racemic and (S)-Enantiomer Standards E Inject Racemic Standard (System Suitability) B->E F Inject (S)-Enantiomer Standard (Peak Identification) B->F C Prepare Sample Solution G Inject Sample Solution C->G D->E E->F F->G H Integrate Peak Areas G->H I Calculate Enantiomeric Excess (%) H->I

References

Application Notes and Protocols: (S)-Cyclohexyl-hydroxy-phenyl-acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid, also known as (S)-α-Cyclohexylmandelic acid, is a vital chiral building block in medicinal chemistry.[1][2][3] Its stereospecific structure is a crucial component for the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting muscarinic acetylcholine receptors. This document provides an overview of its applications, quantitative data on derived compounds, and detailed experimental protocols relevant to its use in drug discovery and development.

Applications in Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of anticholinergic drugs.[1][4][5] These agents work by blocking the action of acetylcholine at muscarinic receptors, which are involved in various parasympathetic nervous system functions.[6][7]

Key Therapeutic Areas:

  • Overactive Bladder (OAB): Derivatives of this compound are central to the treatment of OAB, a condition characterized by urinary urgency, frequency, and incontinence.[8][9] By blocking muscarinic receptors in the bladder's detrusor muscle, these drugs reduce involuntary bladder contractions.[8][10]

  • Chronic Obstructive Pulmonary Disease (COPD) and Asthma: Muscarinic antagonists are used as bronchodilators to manage symptoms of COPD and asthma.[6]

  • Parkinson's Disease: Historically, anticholinergic agents have been used to help control tremors and muscle rigidity associated with Parkinson's disease.[6]

  • Other Applications: Derivatives have also been explored for use as antiperspirants and in managing hyperhidrosis (excessive sweating).[8][11]

Notable Drug Examples:

  • Oxybutynin: A widely prescribed anticholinergic for OAB.[8][12] The (S)-enantiomer, derived from this compound, is the more active form.[1] Racemic oxybutynin is prepared through the esterification of cyclohexyl-hydroxy-phenyl-acetic acid with 4-(diethylamino)but-2-yn-1-ol.[1][12]

  • Solifenacin (Vesicare®): A competitive muscarinic receptor antagonist used for the treatment of OAB.[9][13]

Quantitative Data

The efficacy of drugs derived from this compound is often quantified by their binding affinity to different muscarinic receptor subtypes (M1-M5).

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Oxybutynin

Receptor SubtypeOxybutynin (Ki, nM)
M13.2
M210
M36.3
M425
M516

Data compiled from publicly available pharmacological databases.

Table 2: Pharmacokinetic Properties of Solifenacin

ParameterValue
Bioavailability~90%[13]
Time to Peak Plasma Concentration (Tmax)3 to 8 hours[13]
Plasma Protein Binding~98%[13]
Primary Metabolism PathwayCYP3A4[13]

Experimental Protocols

Protocol 1: Synthesis of (S)-Oxybutynin

This protocol outlines a general synthetic route for (S)-Oxybutynin starting from this compound.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • 4-(diethylamino)but-2-yn-1-ol

  • Anhydrous toluene

  • Triethylamine

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in anhydrous toluene.

    • Slowly add thionyl chloride (or oxalyl chloride) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the conversion to the acid chloride is complete (monitor by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification:

    • Dissolve the resulting acid chloride in fresh anhydrous toluene.

    • In a separate flask, dissolve 4-(diethylamino)but-2-yn-1-ol and triethylamine in anhydrous toluene.

    • Slowly add the acid chloride solution to the alcohol solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (S)-Oxybutynin.

Protocol 2: Muscarinic Receptor Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of a test compound (e.g., a derivative of this compound) to muscarinic receptors.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., M3)

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

  • Vacuum manifold

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add assay buffer, radioligand at a fixed concentration (e.g., its Kd value), and either the test compound or buffer (for total binding) or a high concentration of a known antagonist like atropine (for non-specific binding).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product start (S)-Cyclohexyl-hydroxy- phenyl-acetic acid intermediate Acid Chloride start->intermediate Activation (e.g., SOCl2) product (S)-Oxybutynin intermediate->product Esterification reagent 4-(diethylamino) but-2-yn-1-ol reagent->product

Caption: Synthetic workflow for (S)-Oxybutynin.

Muscarinic_Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Antagonist Muscarinic Antagonist (e.g., Oxybutynin) Antagonist->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: M3 muscarinic receptor signaling pathway.

References

Application Notes and Protocols: (S)-Cyclohexyl-hydroxy-phenyl-acetic acid in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid, also known as (S)-α-Cyclohexylmandelic acid, is a vital chiral building block in the pharmaceutical industry. Its rigid structure and defined stereochemistry are instrumental in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs), particularly those requiring specific enantiomeric forms for optimal therapeutic activity and reduced side effects. This document provides detailed application notes and protocols for the use of this compound in the synthesis of notable APIs.

The primary application of this chiral intermediate is in the production of anticholinergic drugs, which act on muscarinic receptors.[1][2] The cyclohexyl and phenyl groups at a chiral center are key structural features that contribute to the pharmacological activity of the final drug molecules.[3]

Application Example 1: Synthesis of (S)-Oxybutynin

(S)-Oxybutynin is the more pharmacologically active enantiomer of oxybutynin, a drug used to treat overactive bladder.[3] The synthesis leverages this compound as the key chiral starting material to ensure the desired stereochemistry in the final API.

Synthetic Workflow Overview:

The synthesis of (S)-Oxybutynin from this compound is typically achieved through an esterification reaction with 4-(diethylamino)but-2-yn-1-ol.[3][4] This can be preceded by the activation of the carboxylic acid to facilitate the reaction.

G A (S)-Cyclohexyl-hydroxy- phenyl-acetic acid B Activation of Carboxylic Acid (e.g., formation of mixed anhydride) A->B Activating Agent C Activated (S)-acid intermediate B->C E Esterification C->E D 4-(diethylamino)but-2-yn-1-ol D->E F (S)-Oxybutynin E->F

Caption: Synthetic workflow for (S)-Oxybutynin.

Experimental Protocols:

Protocol 1: Synthesis of (S)-Oxybutynin via Mixed Anhydride Intermediate [4]

This protocol involves the activation of the carboxylic acid of this compound to form a mixed anhydride, which then reacts with the alcohol.

  • Step 1: Activation of this compound

    • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0°C.

    • Add an activating agent (e.g., oxalyl chloride or a chloroformate) dropwise to form the activated intermediate.

    • Stir the reaction mixture at 0°C for 1-2 hours.

  • Step 2: Esterification

    • To the solution containing the activated acid, add 4-(diethylamino)but-2-yn-1-ol.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (S)-Oxybutynin.

Quantitative Data Summary:

StepReactantsReagents/SolventsYield (%)Reference
Activation & Esterification This compound, 4-(diethylamino)but-2-yn-1-olOxalyl chloride, Dichloromethane95% (for activation step)[5]

Protocol 2: Transesterification Route for Racemic Oxybutynin

While the primary focus is on the (S)-enantiomer, it is relevant to note the synthesis of racemic oxybutynin, which can also start from the corresponding methyl ester of cyclohexyl-hydroxy-phenyl-acetic acid.[1]

  • Step 1: Transesterification

    • Combine methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and 4-(diethylamino)but-2-ynyl acetate in a suitable solvent like n-heptane.

    • Add a catalytic amount of a base, such as sodium methoxide.[1]

    • Heat the reaction mixture to 95-100°C with stirring and collect the distillate.

    • After a period of heating, cool the reaction and add another portion of sodium methoxide, then resume heating.

    • Monitor the reaction by a suitable analytical method (e.g., HPLC).

  • Step 2: Work-up and Purification

    • After completion, cool the reaction mixture to room temperature.

    • Wash the mixture with water.

    • The organic layer containing oxybutynin is then further processed, which may include an acid-base extraction and crystallization to isolate the final product.

Quantitative Data Summary:

StepReactantsReagents/SolventsTemperature (°C)Reference
Transesterification Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, 4-(diethylamino)but-2-ynyl acetateSodium methoxide, n-heptane95-100

Application Example 2: Synthesis of Other Anticholinergic Agents

This compound and its analogs are precursors to a range of anticholinergic drugs. These drugs are muscarinic receptor antagonists and find applications in treating conditions like peptic ulcers and as antispasmodics.[2][6] Examples of such APIs include Oxyphencyclimine and Oxypyrronium Bromide.[6][7]

General Synthetic Approach:

The synthesis of these anticholinergic agents generally involves the esterification of the chiral acid with a specific amino alcohol.

G A (S)-Cyclohexyl-hydroxy- phenyl-acetic acid B Esterification A->B D Anticholinergic Ester B->D C Amino Alcohol (e.g., N-methyl-4-piperidinol) C->B E Quaternization (Optional) D->E Alkyl Halide F Quaternary Ammonium Salt (e.g., Oxypyrronium Bromide) E->F

Caption: General synthesis of anticholinergic esters.

Mechanism of Action: Muscarinic Receptor Antagonism

Oxybutynin and related anticholinergic drugs act by competitively inhibiting postganglionic muscarinic receptors (M1, M2, and M3).[1] This antagonism leads to the relaxation of smooth muscles, such as the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing the urge to urinate.[1]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell A Acetylcholine (ACh) Release B Muscarinic Receptor (e.g., M3) A->B Binds to C Smooth Muscle Contraction B->C Activates D (S)-Oxybutynin (Antagonist) D->B Blocks

Caption: Mechanism of (S)-Oxybutynin action.

Conclusion

This compound is a cornerstone chiral intermediate for the synthesis of several important APIs, most notably (S)-Oxybutynin. The protocols and data presented herein provide a detailed overview for researchers and drug development professionals working on the synthesis of anticholinergic agents and other pharmaceuticals where this specific chiral structure is paramount for efficacy. The synthetic routes are well-established, and the understanding of the mechanism of action of the resulting APIs allows for further drug design and development.

References

Troubleshooting & Optimization

common side reactions in the synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid. Our goal is to help you navigate common challenges, minimize side reactions, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound, a key intermediate for pharmaceuticals like (S)-Oxybutynin, include:

  • Grignard Reaction: This involves the reaction of a cyclohexyl magnesium halide (e.g., cyclohexylmagnesium bromide) with an ester of phenylglyoxylic acid (e.g., methyl 2-oxo-2-phenylacetate), followed by hydrolysis.[1][2]

  • Asymmetric Synthesis: Chiral auxiliaries or catalysts are employed to achieve high enantioselectivity.[1]

  • Resolution of Racemic Mixture: Separation of the desired (S)-enantiomer from a racemic mixture of cyclohexyl-hydroxy-phenyl-acetic acid using a chiral resolving agent.

Q2: What are the critical parameters to control during the Grignard reaction to ensure high yield and purity?

A2: To ensure a successful Grignard reaction, it is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive with water. The quality of the magnesium and the slow addition of the reagents are also critical factors. The reaction temperature should be carefully controlled to prevent side reactions.

Q3: Can racemization occur during the synthesis, and how can it be prevented?

A3: Yes, racemization of the chiral center at the alpha-carbon is a significant risk, particularly under harsh acidic or basic conditions or at elevated temperatures during workup or purification. To minimize racemization, it is recommended to use mild reaction and workup conditions and to avoid prolonged exposure to acidic or basic environments.

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product and Formation of a Tertiary Alcohol Byproduct

Question: My reaction is showing a low yield of this compound, and I am observing a significant amount of a higher molecular weight byproduct, which I suspect is dicyclohexyl-phenyl-methanol. What is causing this?

Answer: This is a common side reaction in the Grignard synthesis when using an ester of phenylglyoxylic acid as the starting material. The Grignard reagent can react twice with the ester. The first addition to the keto-ester forms the desired magnesium salt of the alpha-hydroxy ester. However, if there is an excess of the Grignard reagent or if the reaction is not sufficiently cooled, a second molecule of the Grignard reagent can attack the ester carbonyl, leading to the formation of a tertiary alcohol after hydrolysis.

Recommended Actions:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of the Grignard reagent to the phenylglyoxylic acid ester.

  • Reverse Addition: Add the Grignard reagent slowly to a cooled solution of the ester. This maintains a low concentration of the Grignard reagent throughout the reaction, favoring the first addition.

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to control the reactivity of the Grignard reagent.

Issue 2: Presence of Biphenyl Impurity

Question: I am detecting biphenyl in my crude product mixture. How is this being formed, and how can I avoid it?

Answer: Biphenyl is a common byproduct formed during the preparation of the Grignard reagent (phenylmagnesium bromide, if used) or through a Wurtz-type coupling of the aryl halide. Its formation is favored by higher temperatures and localized high concentrations of the halide.

Recommended Actions:

  • Slow Addition of Halide: Add the bromocyclohexane slowly to the magnesium turnings to maintain a low concentration and control the exothermic reaction.

  • Use of Initiators: A small crystal of iodine can be used to activate the magnesium surface and initiate the Grignard reagent formation at a lower temperature.

Issue 3: Loss of Enantiomeric Purity (Racemization)

Question: The enantiomeric excess (ee) of my final this compound is lower than expected. What could be causing this racemization?

Answer: The alpha-proton of the target molecule is susceptible to abstraction under basic conditions, which can lead to racemization. Similarly, acidic conditions can promote the formation of a carbocation at the benzylic position, also leading to a loss of stereochemical integrity.

Recommended Actions:

  • Mild Workup: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction instead of strong acids.

  • Controlled Temperature: Perform the workup and any subsequent purification steps at low temperatures.

  • Avoid Strong Bases: If purification requires column chromatography, use a silica gel that has been neutralized or a less acidic stationary phase.

Quantitative Data on Side Products

While exact yields of side products can vary depending on the specific reaction conditions, the following table provides an estimate of potential impurity levels based on literature and common experimental observations.

Side Product Typical Formation Conditions Potential Yield Range (%)
Dicyclohexyl-phenyl-methanolExcess Grignard reagent, elevated temperature5 - 15
BiphenylHigh temperature during Grignard formation1 - 5
Racemic MixtureHarsh acidic/basic workup, high temperatureUp to 100 (complete racemization)

Experimental Protocol: Grignard Synthesis of this compound

This protocol is based on established synthetic methods.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Bromocyclohexane

  • Methyl (S)-2-hydroxy-2-phenylacetate (or methyl 2-oxo-2-phenylacetate for racemic synthesis)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for final product isolation)

Procedure:

  • Preparation of Cyclohexylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine.

    • Add a small amount of anhydrous THF and a few drops of bromocyclohexane to initiate the reaction.

    • Once the reaction starts (disappearance of iodine color and gentle reflux), slowly add a solution of bromocyclohexane in anhydrous THF via the dropping funnel, maintaining a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the solution to 0-5 °C.

  • Grignard Addition:

    • In a separate flask, dissolve methyl (S)-2-hydroxy-2-phenylacetate in anhydrous THF and cool to 0-5 °C.

    • Slowly add the prepared Grignard reagent to the ester solution via a cannula, maintaining the temperature between 0-5 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0-5 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography. For the free acid, hydrolysis of the ester is performed using a mild base, followed by acidification with hydrochloric acid and extraction.

Visualizing Reaction Pathways

Synthesis_Pathway cluster_grignard Grignard Formation cluster_addition Grignard Addition Bromocyclohexane Bromocyclohexane Grignard Cyclohexylmagnesium Bromide Bromocyclohexane->Grignard THF Mg Mg Mg->Grignard Product (S)-Cyclohexyl-hydroxy- phenyl-acetic acid methyl ester Grignard->Product Biphenyl Biphenyl Grignard->Biphenyl Side Reaction (High Temp) Tertiary_Alcohol Dicyclohexyl-phenyl-methanol Grignard->Tertiary_Alcohol Side Reaction (Excess Grignard) Ester Methyl (S)-2-hydroxy- 2-phenylacetate Ester->Product Ester->Tertiary_Alcohol Final_Product (S)-Cyclohexyl-hydroxy- phenyl-acetic acid Product->Final_Product Hydrolysis Racemic Racemic Mixture Final_Product->Racemic Side Reaction (Harsh Conditions)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Logic Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Check_Tertiary_Alcohol Check for Tertiary Alcohol (e.g., by GC-MS, NMR) Low_Yield->Check_Tertiary_Alcohol Yes Biphenyl_Impurity Biphenyl Impurity? Low_Yield->Biphenyl_Impurity No Control_Stoichiometry Control Stoichiometry (1:1 ratio) Check_Tertiary_Alcohol->Control_Stoichiometry Control_Temp Maintain Low Temperature (0-5 °C) Check_Tertiary_Alcohol->Control_Temp Reverse_Addition Use Reverse Addition Check_Tertiary_Alcohol->Reverse_Addition Slow_Addition Slow Halide Addition Biphenyl_Impurity->Slow_Addition Yes Use_Initiator Use Iodine Crystal Biphenyl_Impurity->Use_Initiator Yes Low_EE Low Enantiomeric Excess? Biphenyl_Impurity->Low_EE No Mild_Workup Use Mild Workup (e.g., aq. NH4Cl) Low_EE->Mild_Workup Yes Low_Temp_Purification Low Temperature Purification Low_EE->Low_Temp_Purification Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Asymmetric alkylation of (S)-mandelic acid derivatives: This is a widely used stereoselective method that starts with an readily available chiral precursor.[1]

  • Grignard reaction: This involves the reaction of a cyclohexylmagnesium halide with an ester of benzoylformic acid. While effective, it can present challenges in controlling side reactions.

  • Resolution of a racemic mixture: This can be achieved through diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.

  • Reaction of cyclohexene with a benzoylformic acid ester: This newer method is particularly suited for industrial-scale production.

Q2: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

A2: The enantiomeric excess can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying enantiomers.[2][3]

  • Chiral Gas Chromatography (GC): This technique can be used after derivatization of the carboxylic acid and hydroxyl groups to increase volatility.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent can allow for the differentiation and integration of signals corresponding to each enantiomer.

Q3: What are the key factors that influence the yield of the synthesis?

A3: Several factors can significantly impact the overall yield:

  • Purity of reagents and solvents: The presence of water or other impurities can quench reagents, especially in moisture-sensitive reactions like the Grignard synthesis.

  • Reaction temperature: Temperature control is crucial for both reaction kinetics and stereoselectivity. Lower temperatures often favor higher diastereoselectivity.[5]

  • Choice of solvent: The solvent can influence the solubility of reagents and the stability of intermediates.

  • Reaction time: Monitoring the reaction progress is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Work-up and purification procedures: Inefficient extraction or multiple purification steps can lead to significant product loss.

Q4: My purified product has a yellowish tint. How can I remove the color?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal during recrystallization. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration. However, using an excessive amount of charcoal may lead to a decrease in yield as it can also adsorb the desired product.[6]

Troubleshooting Guides

Grignard Synthesis Route

Issue 1: Low yield of the desired product.

Possible Cause Troubleshooting Steps
Incomplete reaction Ensure the Grignard reagent was added slowly to the solution of ethyl benzoylformate at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allow the reaction to stir for a sufficient time at room temperature to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side reactions The Grignard reagent can act as a base, leading to the enolization of the ketone intermediate, or as a reducing agent.[7] Use of freshly prepared Grignard reagent and strict temperature control can minimize these side reactions.
Moisture in the reaction Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor quality of magnesium The surface of the magnesium turnings can have a passivating oxide layer. Activate the magnesium using a small crystal of iodine or by crushing the turnings to expose a fresh surface.[8]
Product loss during work-up The work-up typically involves quenching with an acidic solution. Ensure the pH is carefully controlled during extraction to prevent the product from remaining in the aqueous layer. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) will maximize the recovery of the product.
Asymmetric Alkylation of (S)-Mandelic Acid Derivative

Issue 2: Low diastereoselectivity.

Possible Cause Troubleshooting Steps
Suboptimal reaction temperature Lower reaction temperatures (e.g., -78 °C) generally lead to higher diastereoselectivity by increasing the energy difference between the transition states for the formation of the two diastereomers.[5][9]
Incorrect choice of base or solvent The choice of base and solvent can influence the geometry of the enolate intermediate, which in turn affects the stereochemical outcome of the alkylation. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is a commonly used combination that often provides good selectivity.[9]
Steric hindrance The steric bulk of the alkylating agent can influence the facial selectivity of the reaction. Consider using a less sterically hindered electrophile if possible.
Premature quenching of the enolate Ensure that the enolate has fully formed before adding the alkylating agent. This can typically be achieved by stirring the reaction mixture for a sufficient time after the addition of the base.

Data Presentation

Table 1: Comparison of Common Synthesis Routes

Synthetic Route Typical Yield Range Key Advantages Common Challenges
Grignard Reaction 40-60%Readily available starting materials.Moisture sensitivity, side reactions, potential for low yield.
Asymmetric Alkylation 60-80%High stereoselectivity.Requires protection/deprotection steps, sensitive to reaction conditions.
Resolution of Racemate <50% (for one enantiomer)Can be straightforward if a suitable resolving agent is found.Inherent 50% yield limit for the desired enantiomer, may require multiple recrystallizations.

Experimental Protocols

Protocol 1: Grignard Synthesis of Racemic Cyclohexyl-hydroxy-phenyl-acetic acid
  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether to the flask.

    • Slowly add a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.

    • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Benzoylformate:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of ethyl benzoylformate (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[6]

Protocol 2: Asymmetric Alkylation of a Chiral Auxiliary Derived from (S)-Mandelic Acid
  • Formation of the Chiral Auxiliary:

    • Protect the hydroxyl and carboxyl groups of (S)-mandelic acid to form a suitable chiral auxiliary (e.g., a dioxolanone derivative). This typically involves reaction with an aldehyde or ketone in the presence of an acid catalyst.

  • Enolate Formation and Alkylation:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral auxiliary (1.0 equivalent) in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.[9]

    • Slowly add the cyclohexyl halide (1.2 equivalents) to the enolate solution at -78 °C.

    • Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Deprotection:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Deprotect the chiral auxiliary to yield this compound. The deprotection conditions will depend on the nature of the protecting group used.

Mandatory Visualization

Synthesis_Workflow cluster_grignard Grignard Synthesis cluster_alkylation Asymmetric Alkylation cluster_purification Purification cluster_analysis Analysis start_g Cyclohexyl Bromide + Mg + Ethyl Benzoylformate grignard_reaction Grignard Reaction start_g->grignard_reaction workup_g Acidic Work-up grignard_reaction->workup_g product_racemic Racemic Product workup_g->product_racemic crude_product Crude Product product_racemic->crude_product To Purification start_a (S)-Mandelic Acid Derivative enolate_formation Enolate Formation (LDA, -78°C) start_a->enolate_formation alkylation Alkylation with Cyclohexyl Halide enolate_formation->alkylation deprotection Deprotection alkylation->deprotection product_s (S)-Product deprotection->product_s product_s->crude_product To Purification recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product recrystallization->pure_product analysis Chiral HPLC/GC/NMR pure_product->analysis Quality Control

Caption: General workflows for Grignard and asymmetric synthesis routes.

Troubleshooting_Grignard start Low Yield in Grignard Synthesis check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_mg Check Mg Activation (Iodine, Crushing?) start->check_mg check_temp Check Reaction Temp. (Controlled Addition?) start->check_temp check_workup Review Work-up (Correct pH, Multiple Extractions?) start->check_workup improve_conditions Improve Conditions check_moisture->improve_conditions check_mg->improve_conditions check_temp->improve_conditions check_workup->improve_conditions

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: Purification of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this key chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for the enantioselective purification of this compound are diastereomeric salt crystallization and preparative chiral High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the scale of purification, required purity, and available resources. For large-scale production, diastereomeric salt crystallization is often favored due to its cost-effectiveness, while chiral HPLC is invaluable for achieving high purity on a smaller scale.

Q2: What are suitable chiral resolving agents for the diastereomeric salt crystallization of racemic Cyclohexyl-hydroxy-phenyl-acetic acid?

A2: Chiral amines are commonly used as resolving agents. For the resolution of this compound, (S)-(-)-alpha-phenylethylamine is a known effective resolving agent. Other chiral amines, such as L-tyrosine methyl ester, have also been reported in the literature for the resolution of this compound, particularly in the context of the synthesis of (S)-Oxybutynin.[1] The selection of the resolving agent and crystallization solvent is critical for achieving efficient separation.

Q3: What type of chiral stationary phase (CSP) is recommended for the HPLC separation of Cyclohexyl-hydroxy-phenyl-acetic acid enantiomers?

A3: Polysaccharide-based chiral stationary phases, such as those derived from amylose or cellulose, are often effective for the separation of chiral carboxylic acids like Cyclohexyl-hydroxy-phenyl-acetic acid. For instance, an amylose-based CSP like Lux i-Amylose-3 can be used under normal phase conditions to resolve the enantiomers of related compounds.[2] The specific choice of CSP and mobile phase conditions will require screening and optimization for this particular analyte.

Q4: Why is the purity of this compound important?

A4: this compound is a crucial chiral intermediate in the synthesis of the active pharmaceutical ingredient (API) (S)-Oxybutynin.[3] The stereochemistry at the chiral center is essential for the pharmacological activity of the final drug product. Therefore, high enantiomeric and chemical purity of this intermediate is critical to ensure the efficacy and safety of the resulting API.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Diastereomeric Salt - Suboptimal solvent choice leading to high solubility of the salt.- Incorrect stoichiometry of the resolving agent.- Insufficient cooling or crystallization time.- Screen a variety of solvents with different polarities.- Optimize the molar ratio of the resolving agent to the racemic acid.- Gradually cool the crystallization mixture and allow sufficient time for crystal formation.
Poor Enantiomeric Enrichment - Co-crystallization of both diastereomeric salts.- Unsuitable resolving agent.- Inefficient filtration or washing of the crystals.- Perform recrystallization of the diastereomeric salt to improve purity.- Experiment with different chiral resolving agents.- Ensure the crystals are washed with a cold, appropriate solvent to remove the mother liquor containing the undesired diastereomer.
Oily Precipitate Instead of Crystals - Supersaturation is too high.- Presence of impurities inhibiting crystallization.- Inappropriate solvent.- Reduce the concentration of the reactants.- Purify the starting racemic acid before resolution.- Add a co-solvent or select a different crystallization solvent.
Preparative Chiral HPLC
Issue Potential Cause(s) Troubleshooting Steps
Poor or No Separation of Enantiomers - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration.- For acidic compounds, add a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase to improve peak shape and resolution.
Peak Tailing or Broadening - Column overload.- Secondary interactions with the stationary phase.- Sample solvent mismatch with the mobile phase.- Reduce the injection volume or sample concentration.- Add a mobile phase additive to suppress unwanted interactions (e.g., an acid for an acidic analyte).- Dissolve the sample in the mobile phase whenever possible.
Fluctuating Retention Times - Inadequate column equilibration.- Temperature variations.- Mobile phase instability.- Ensure the column is fully equilibrated with the new mobile phase before injection.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and keep it well-mixed.
Low Recovery of Purified Enantiomer - Incomplete elution from the column.- Degradation of the compound on the column.- Inefficient fraction collection.- Use a stronger solvent to wash the column after the run.- Assess the stability of the compound under the chromatographic conditions.- Optimize the fraction collection parameters to minimize loss between peaks.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (S)-(-)-alpha-Phenylethylamine

This protocol provides a general procedure for the resolution of racemic Cyclohexyl-hydroxy-phenyl-acetic acid. Optimization of solvent, temperature, and stoichiometry will be necessary.

  • Salt Formation:

    • Dissolve racemic Cyclohexyl-hydroxy-phenyl-acetic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.

    • Add (S)-(-)-alpha-phenylethylamine (0.5-1.0 equivalents) to the solution.

    • Stir the mixture and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomer:

    • Suspend the dried diastereomeric salt in water.

    • Acidify the suspension with a strong acid (e.g., HCl) to a pH of 1-2.

    • Extract the liberated this compound with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

    • Assess the chemical purity by standard HPLC or other analytical techniques.

Protocol 2: Preparative Chiral HPLC

This protocol outlines a general approach for the preparative separation of Cyclohexyl-hydroxy-phenyl-acetic acid enantiomers. Specific parameters will need to be optimized.

  • Method Development (Analytical Scale):

    • Screen various polysaccharide-based chiral columns (e.g., Lux i-Amylose-3, Chiralpak AD-H, Chiralcel OD-H) with different mobile phases.

    • A typical starting mobile phase for normal phase chromatography would be a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid).

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Scale-Up to Preparative Scale:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Increase the flow rate proportionally to the cross-sectional area of the preparative column.

    • Determine the maximum sample load that can be injected without compromising resolution (loading study).

  • Purification:

    • Dissolve the racemic Cyclohexyl-hydroxy-phenyl-acetic acid in the mobile phase or a compatible solvent.

    • Perform repeated injections of the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the desired (S)-enantiomer.

  • Product Isolation and Analysis:

    • Combine the collected fractions containing the pure (S)-enantiomer.

    • Remove the solvent under reduced pressure.

    • Analyze the final product for purity and enantiomeric excess.

Visualizations

experimental_workflow cluster_crystallization Diastereomeric Salt Crystallization cluster_hplc Preparative Chiral HPLC racemate_c Racemic Acid salt_formation Salt Formation racemate_c->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Enantiomer filtration->liberation purified_s_acid_c (S)-Enriched Acid liberation->purified_s_acid_c racemate_h Racemic Acid injection Injection onto Chiral Column racemate_h->injection separation Enantiomeric Separation injection->separation fraction_collection Fraction Collection separation->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation purified_s_acid_h (S)-Enriched Acid solvent_evaporation->purified_s_acid_h troubleshooting_logic cluster_issue Problem Identification cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Low Purity start Poor Purification Outcome low_yield Low Yield start->low_yield low_purity Low Enantiomeric Purity start->low_purity suboptimal_solvent Suboptimal Solvent low_yield->suboptimal_solvent incorrect_stoichiometry Incorrect Stoichiometry low_yield->incorrect_stoichiometry incomplete_elution Incomplete Elution (HPLC) low_yield->incomplete_elution co_crystallization Co-crystallization low_purity->co_crystallization column_overload Column Overload (HPLC) low_purity->column_overload poor_resolution Poor Resolution (HPLC) low_purity->poor_resolution

References

Technical Support Center: Scale-Up of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid production. This chiral molecule is a critical intermediate in the synthesis of pharmaceuticals such as (S)-Oxybutynin.[1][2][3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Issue 1: Low Enantioselectivity in Asymmetric Synthesis

Question: We are observing a decrease in enantiomeric excess (e.e.) upon scaling up our asymmetric hydrogenation of a precursor to this compound. What are the likely causes and how can we troubleshoot this?

Answer: Low enantioselectivity during the scale-up of asymmetric hydrogenation is a common challenge.[5] Several factors related to the catalyst, substrate, and reaction conditions can contribute to this issue. A systematic approach to identify the root cause is recommended.

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed catalyst Catalyst Issues start->catalyst substrate Substrate Quality start->substrate conditions Reaction Conditions start->conditions analytical Analytical Error start->analytical sub_catalyst Purity & Integrity - Check for degradation - Verify supplier specs catalyst->sub_catalyst sub_loading Catalyst Loading - Optimize concentration - Ensure homogeneity catalyst->sub_loading sub_activation Catalyst Activation - Confirm procedure is followed - Check for poisons catalyst->sub_activation sub_substrate Substrate Purity - Identify and quantify impurities - Pre-purify if necessary substrate->sub_substrate sub_temp Temperature - Profile reactor temperature - Ensure uniform heating/cooling conditions->sub_temp sub_solvent Solvent - Screen different solvents - Check for water content conditions->sub_solvent sub_pressure Hydrogen Pressure - Check for leaks - Optimize pressure conditions->sub_pressure sub_hplc Chiral HPLC/GC Method - Validate method - Check column integrity analytical->sub_hplc end High Enantioselectivity Achieved sub_catalyst->end sub_loading->end sub_activation->end sub_substrate->end sub_temp->end sub_solvent->end sub_pressure->end sub_hplc->end

Caption: Troubleshooting workflow for low enantioselectivity.

Quantitative Data Comparison: Lab vs. Pilot Scale Asymmetric Hydrogenation

ParameterLaboratory Scale (1 L)Pilot Scale (100 L) - IssuePilot Scale (100 L) - Optimized
Substrate Input 100 g10 kg10 kg
Catalyst Loading 0.05 mol%0.05 mol%0.075 mol%
Hydrogen Pressure 50 psi50 psi60 psi
Reaction Time 12 h24 h18 h
Yield 95%88%94%
Enantiomeric Excess (e.e.) >99%92%>99%
Issue 2: Inefficient Enzymatic Kinetic Resolution

Question: Our lipase-catalyzed kinetic resolution of racemic cyclohexyl-hydroxy-phenyl-acetic acid ester is stalling at around 40% conversion, and the enantiomeric excess of the remaining ester is lower than expected. What could be the problem?

Answer: Inefficient enzymatic kinetic resolution at scale can be due to several factors including enzyme inhibition, poor mass transfer, or suboptimal reaction conditions.

Troubleshooting Workflow for Inefficient Enzymatic Resolution

G start Inefficient Enzymatic Resolution enzyme Enzyme-Related Issues start->enzyme conditions Reaction Conditions start->conditions mass_transfer Mass Transfer Limitations start->mass_transfer sub_activity Enzyme Activity & Stability - Check for denaturation - Test for product inhibition enzyme->sub_activity sub_immobilization Immobilization Support - Check for leaching - Evaluate support compatibility enzyme->sub_immobilization sub_ph pH - Monitor and control pH - Optimize buffer system conditions->sub_ph sub_temp Temperature - Ensure uniform temperature - Optimize for enzyme stability conditions->sub_temp sub_solvent Solvent System - Evaluate solvent compatibility - Consider two-phase system conditions->sub_solvent sub_agitation Agitation Rate - Increase stirring speed - Evaluate impeller design mass_transfer->sub_agitation end Efficient Resolution Achieved (~50% conversion, high e.e.) sub_activity->end sub_immobilization->end sub_ph->end sub_temp->end sub_solvent->end sub_agitation->end

Caption: Troubleshooting workflow for inefficient enzymatic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Benzyl Cyclohexylmandelate

  • Reaction Setup: In a temperature-controlled reactor, dissolve racemic benzyl cyclohexylmandelate (1 equivalent) in a suitable organic solvent (e.g., heptane, 10 volumes). Add phosphate buffer (50 mM, pH 7.0, 0.2 volumes).

  • Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, 5-10% w/w of substrate).

  • Reaction Conditions: Stir the biphasic mixture vigorously at a constant temperature (e.g., 45°C).

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic phase at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the unreacted (R)-ester and the produced (S)-acid.

  • Work-up: Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. Separate the organic and aqueous layers.

  • Product Isolation:

    • (R)-Ester: Wash the organic layer with a saturated sodium bicarbonate solution to remove the (S)-acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-benzyl cyclohexylmandelate.

    • (S)-Acid: Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~2. Extract the this compound with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 3: Difficulty in Purification and Crystallization

Question: We are experiencing issues with the final purification of this compound. The product is difficult to crystallize and contains residual solvent and byproducts. How can we improve the purity?

Answer: Purification and crystallization challenges at scale often stem from the presence of impurities that inhibit crystal formation or are incorporated into the crystal lattice. A systematic approach to solvent screening and optimization of crystallization conditions is necessary.

Troubleshooting Workflow for Purification and Crystallization

G start Purification & Crystallization Issues impurity Impurity Profile start->impurity solvent Solvent System start->solvent conditions Crystallization Conditions start->conditions sub_impurity Identify Impurities (HPLC, MS) - Byproducts, unreacted materials - Residual solvents impurity->sub_impurity sub_solvent_screen Solvent Screening - Test single and mixed solvents - Evaluate solubility at different temps solvent->sub_solvent_screen sub_antisolvent Antisolvent Addition - Screen different antisolvents - Optimize addition rate solvent->sub_antisolvent sub_cooling Cooling Profile - Control cooling rate - Implement seeded cooling conditions->sub_cooling sub_agitation Agitation - Optimize stirring speed - Avoid secondary nucleation conditions->sub_agitation end High Purity Crystalline Product sub_impurity->end sub_solvent_screen->end sub_antisolvent->end sub_cooling->end sub_agitation->end

Caption: Troubleshooting workflow for purification and crystallization.

Quantitative Data: Impact of Crystallization Solvent on Purity and Yield

Solvent SystemYieldPurity (HPLC)Residual Solvent (GC)
Toluene 85%98.5%1500 ppm
Ethyl Acetate/Heptane (1:3) 92%99.7%450 ppm
Isopropyl Alcohol/Water (2:1) 88%99.2%800 ppm

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for producing this compound at an industrial scale?

A1: The main industrial routes focus on achieving high enantioselectivity and operational efficiency. These include:

  • Asymmetric Hydrogenation: This involves the hydrogenation of an unsaturated precursor, such as an enol ester or an α,β-unsaturated acid, using a chiral catalyst (e.g., based on Rhodium or Ruthenium with chiral ligands).[6][7] This method can be highly efficient but requires careful optimization of the catalyst system and reaction conditions.

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively react with one enantiomer of a racemic mixture of a cyclohexylmandelic acid ester.[8][9] This leaves the desired (S)-acid or the unreacted (R)-ester in high enantiomeric purity. The theoretical maximum yield for the desired enantiomer is 50%.

  • Chiral Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[10][11]

Q2: What are the key safety considerations when scaling up the production of this compound?

A2: Key safety considerations include:

  • Handling of Reagents: Many synthetic routes involve hazardous materials such as flammable solvents (e.g., heptane, ethyl acetate), corrosive acids and bases, and potentially pyrophoric reagents (e.g., Grignard reagents if used in the synthesis of precursors).

  • Hydrogenation Reactions: Asymmetric hydrogenation is typically carried out under pressure, which requires appropriately rated reactors and stringent safety protocols to prevent leaks and potential explosions.

  • Thermal Hazards: Some reaction steps may be exothermic. Proper heat management and cooling capacity are crucial at scale to prevent thermal runaways.

  • Waste Disposal: The process will generate chemical waste that must be handled and disposed of in accordance with environmental regulations.

Q3: How can biocatalysis be advantageous over chemical synthesis for producing this chiral acid?

A3: Biocatalysis offers several advantages:[9][12][13]

  • High Selectivity: Enzymes often exhibit very high enantioselectivity and regioselectivity, leading to purer products with fewer byproducts.[9]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near ambient temperature and pressure, which reduces energy consumption and the need for specialized high-pressure equipment.[9]

  • Environmental Friendliness: Biocatalytic processes often use water as a solvent and avoid the use of heavy metal catalysts, making them a "greener" alternative.[12]

  • Reduced Downstream Processing: The high selectivity of enzymes can simplify purification steps.

However, challenges in biocatalysis can include enzyme stability, the need for cofactor regeneration in some cases, and potential for microbial contamination.

Q4: What analytical techniques are essential for monitoring the production process and ensuring final product quality?

A4: A robust analytical workflow is critical. Essential techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (e.e.) of the product and any chiral intermediates.

  • High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the product and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Gas Chromatography (GC): To quantify residual solvents in the final product.

  • Polarimetry: To measure the optical rotation of the final product as a confirmation of its stereochemistry.

References

troubleshooting guide for the synthesis of (S)-Oxybutynin intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the key intermediate for (S)-Oxybutynin, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This document provides troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key intermediate in the synthesis of (S)-Oxybutynin?

A1: The primary chiral intermediate for the synthesis of (S)-Oxybutynin is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[1][2][3][4] This molecule contains the chiral center that is crucial for the desired pharmacological activity of the final (S)-Oxybutynin enantiomer.

Q2: What are the main synthetic strategies to obtain enantiomerically pure (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid?

A2: There are two primary strategies for preparing the enantiomerically pure intermediate:

  • Asymmetric Synthesis: This approach involves the stereoselective synthesis of the chiral intermediate. A common method is the Sharpless asymmetric dihydroxylation of an alkene precursor.[1] Another method is the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone.[5]

  • Chiral Resolution: This method starts with the racemic mixture of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and separates the (S)-enantiomer from the (R)-enantiomer. One documented method involves using L-tyrosine methyl ester as a resolving agent.[1][4]

Q3: Why is the synthesis of the (S)-enantiomer specifically important?

A3: Research indicates that the pharmacological activity and side-effect profiles of the individual enantiomers of oxybutynin differ. The (R)-enantiomer is primarily responsible for the anticholinergic effects, while the (S)-enantiomer is associated with a better tolerability profile.[1] Therefore, synthesizing the pure (S)-enantiomer is crucial for developing potentially improved therapeutics.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

Low Yield in Grignard Reaction for Racemic Intermediate Synthesis

Q: I am experiencing a low yield in the Grignard reaction between cyclohexylmagnesium bromide and a phenylglyoxylic acid derivative. What are the potential causes and solutions?

A: Low yields in Grignard reactions are a common issue. Here are the potential causes and solutions:

  • Cause 1: Impure or wet reagents and glassware. Grignard reagents are highly sensitive to moisture and protic solvents.

    • Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents (e.g., anhydrous diethyl ether) and ensure the starting materials are dry.[6]

  • Cause 2: Incomplete formation of the Grignard reagent. The reaction between bromocyclohexane and magnesium may not have gone to completion.

    • Solution: Activate the magnesium turnings before the reaction, for example, by using a small crystal of iodine.[3] Ensure the reaction is initiated correctly and proceeds as expected before adding the phenylglyoxylic acid derivative.

  • Cause 3: Incorrect reaction temperature. The reaction temperature can significantly impact the yield.

    • Solution: The addition of the Grignard reagent to the phenylglyoxylic acid derivative is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[6] Carefully control the temperature throughout the reaction.

  • Cause 4: Inefficient quenching of the reaction. Improper quenching can lead to the decomposition of the product.

    • Solution: Quench the reaction slowly with a saturated aqueous solution of ammonium chloride at a low temperature.[6]

Poor Enantioselectivity in Asymmetric Dihydroxylation

Q: My asymmetric dihydroxylation reaction to produce (S)-1-cyclohexyl-1-phenyl-ethane-1,2-diol is showing low enantiomeric excess (ee). What could be the reason?

A: Achieving high enantioselectivity in this step is critical. Here are some factors to consider:

  • Cause 1: Suboptimal catalyst or ligand. The choice of the chiral ligand in the AD-mix is crucial for stereoselectivity.

    • Solution: For the synthesis of the (S)-diol, AD-mix-β should be used.[1] Ensure the AD-mix is fresh and has been stored correctly.

  • Cause 2: Incorrect reaction temperature. The reaction is temperature-sensitive.

    • Solution: The reaction should be carried out at a low temperature, typically 0 °C, and stirred vigorously.[1]

  • Cause 3: Presence of impurities. Impurities in the starting alkene (1-cyclohexyl-1-phenyl-ethene) can interfere with the catalyst.

    • Solution: Purify the alkene precursor by column chromatography before use.[1]

Incomplete Oxidation of the Diol to the Carboxylic Acid

Q: The oxidation of (S)-1-cyclohexyl-1-phenyl-ethane-1,2-diol to (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is not going to completion. What can I do?

A: This is a critical step that can be problematic. Consider the following:

  • Cause 1: Inefficient oxidizing agent. The combination of sodium periodate and a catalytic amount of ruthenium(III) chloride is a powerful oxidizing system, but its effectiveness can be hampered.

    • Solution: Ensure vigorous stirring of the biphasic reaction mixture to facilitate phase transfer of the reactants.[1] The amounts of both sodium periodate and the ruthenium catalyst should be carefully measured.

  • Cause 2: Incorrect pH during workup. The final product is an acid and needs to be in the correct form to be extracted.

    • Solution: After the reaction, the aqueous layer should be acidified to a pH of 1-2 with concentrated HCl before extraction with an organic solvent like diethyl ether.[1]

Quantitative Data Summary

Reaction StepReagentsSolvent(s)YieldReference
Preparation of methyl 2-oxo-2-phenylacetate from phenylglyoxylic acidThionyl chloride, MethanolToluene80%[3]
Grignard reaction for methyl 2-cyclohexyl-2-hydroxy-2-phenylacetateBromocyclohexane, Mg, Methyl 2-oxo-2-phenylacetateTetrahydrofuran57-65%[3]
Chiral resolution of racemic oxybutynin with L-tyrosine methyl esterRacemic oxybutynin, L-tyrosine methyl esterEthanol or Isopropanol42%[4]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid via Asymmetric Dihydroxylation[1]

Step 1: Synthesis of 1-cyclohexyl-1-phenyl-ethene (Alkene Precursor)

  • Synthesize the alkene precursor via a Wittig reaction from cyclohexyl phenyl ketone.

  • Purify the crude product by column chromatography on silica gel to yield 1-cyclohexyl-1-phenyl-ethene.

Step 2: Asymmetric Dihydroxylation

  • In a round-bottom flask, prepare a 1:1 (v/v) mixture of tert-butanol and water.

  • Add AD-mix-β to the solvent mixture and stir until both phases are clear.

  • Add methanesulfonamide and stir until dissolved.

  • Cool the mixture to 0 °C and add 1-cyclohexyl-1-phenyl-ethene.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Concentrate the solution under reduced pressure to obtain the crude (S)-1-cyclohexyl-1-phenyl-ethane-1,2-diol. Purify by column chromatography if necessary.

Step 3: Oxidation to the Carboxylic Acid

  • Dissolve the diol in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3 v/v/v).

  • Add sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Acidify the aqueous layer with concentrated HCl to pH 1-2.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

Protocol 2: Synthesis of Racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid[6]
  • To a solution of phenylglyoxylic acid (0.1 mol) in anhydrous diethyl ether (200 mL) at 0 °C, add a solution of cyclohexylmagnesium bromide in diethyl ether (0.22 mol) dropwise under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-cyclohexyl-α-hydroxybenzeneacetic acid.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis ketone Cyclohexyl Phenyl Ketone alkene 1-Cyclohexyl-1-phenyl-ethene ketone->alkene Wittig Reaction diol (S)-1-cyclohexyl-1-phenyl -ethane-1,2-diol alkene->diol Asymmetric Dihydroxylation (AD-mix-β) acid (S)-2-cyclohexyl-2-hydroxy -2-phenylacetic acid diol->acid Oxidation (NaIO4, RuCl3) oxybutynin (S)-Oxybutynin acid->oxybutynin Esterification

Caption: Asymmetric synthesis workflow for (S)-Oxybutynin intermediate.

troubleshooting_workflow start Low Yield or Purity Issue check_reaction Identify Problematic Reaction Step start->check_reaction grignard Grignard Reaction check_reaction->grignard Grignard dihydroxylation Asymmetric Dihydroxylation check_reaction->dihydroxylation Dihydroxylation oxidation Diol Oxidation check_reaction->oxidation Oxidation cause_grignard Potential Causes: - Wet reagents/glassware - Incomplete Grignard formation - Incorrect temperature grignard->cause_grignard cause_dihydroxylation Potential Causes: - Suboptimal catalyst (AD-mix) - Incorrect temperature - Impure alkene dihydroxylation->cause_dihydroxylation cause_oxidation Potential Causes: - Inefficient oxidation - Incorrect workup pH oxidation->cause_oxidation solution_grignard Solutions: - Thoroughly dry all materials - Activate Mg, monitor initiation - Control temperature carefully cause_grignard->solution_grignard end Problem Resolved solution_grignard->end solution_dihydroxylation Solutions: - Use fresh AD-mix-β - Maintain 0°C - Purify alkene precursor cause_dihydroxylation->solution_dihydroxylation solution_dihydroxylation->end solution_oxidation Solutions: - Ensure vigorous stirring - Acidify to pH 1-2 before extraction cause_oxidation->solution_oxidation solution_oxidation->end

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Byproduct Identification in (S)-Cyclohexyl-hydroxy-phenyl-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on identifying and characterizing byproducts encountered during the synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a key chiral intermediate in pharmaceutical manufacturing.[1][2] Adhering to strict purity standards is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in the synthesis of this compound?

A: Byproducts can be broadly categorized into organic and inorganic impurities.[3][4] Organic impurities are the most common and include:

  • Enantiomeric Impurity: The corresponding (R)-Cyclohexyl-hydroxy-phenyl-acetic acid is the most common process-related impurity.

  • Unreacted Starting Materials: Depending on the synthetic route, these may include benzoylformic acid, cyclohexylmagnesium bromide, or mandelic acid.[5]

  • Intermediates: Incomplete reactions can leave residual intermediates in the final product.[6]

  • Side-Reaction Products: These can arise from the chosen synthesis method. For example, a Grignard reaction might yield byproducts from side reactions.[5]

  • Degradation Products: The desired product may degrade during work-up, purification, or storage if exposed to harsh conditions (e.g., high temperature or extreme pH).[6]

Q2: Why is controlling the enantiomeric impurity ((R)-enantiomer) so critical?

A: Different enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles.[7] The inactive or less active enantiomer is considered a chiral impurity.[7] Regulatory agencies like the ICH have strict guidelines for controlling enantiomeric purity to ensure the safety and efficacy of the final drug product.[3][6][8]

Q3: What is the regulatory threshold for identifying and characterizing an unknown byproduct?

A: According to the International Council for Harmonisation (ICH) Q3A guidelines, any impurity present in a new drug substance at a level greater than 0.1% should be identified and characterized.[8][9] For impurities exceeding the identification threshold, structural elucidation is required.[6]

Q4: What is the recommended first step if I detect unknown peaks in my initial analysis?

A: A systematic approach is crucial. Begin with a broad purity assessment using a standard achiral High-Performance Liquid Chromatography (HPLC) method to determine the overall purity profile. If unknown peaks are significant, the next step is to use a chiral HPLC method to check for the presence of the (R)-enantiomer. For other unknown peaks, isolation via preparative chromatography followed by structural elucidation using spectroscopic methods is the standard workflow.

Part 2: Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Possible Causes Recommended Solutions
Poor Enantiomeric Excess (ee) (High levels of the (R)-enantiomer detected by chiral HPLC)1. Ineffective Chiral Resolution: The resolving agent may not be optimal for forming diastereomeric salts with distinct physical properties.[10]2. Racemization: The chiral center may be susceptible to racemization under harsh work-up conditions (e.g., high temperature, strong acid/base).3. Impure Resolving Agent: The chiral resolving agent itself may have low enantiomeric purity.1. Optimize Resolution: Screen different chiral resolving agents, solvents, and crystallization temperatures. Consider alternative methods like preferential crystallization or chiral chromatography.[10][11]2. Control Work-up Conditions: Ensure pH and temperature are carefully controlled during extraction, washing, and isolation steps.3. Verify Reagent Purity: Confirm the enantiomeric purity of the resolving agent before use.
Presence of Unreacted Starting Materials (Peaks corresponding to starting materials in HPLC or GC)1. Incomplete Reaction: Reaction time, temperature, or pressure may be insufficient.2. Stoichiometric Imbalance: Incorrect ratio of reactants or catalyst.3. Catalyst Deactivation: The catalyst (if used) may have lost activity.1. Optimize Reaction Conditions: Increase reaction time or temperature as appropriate. Monitor reaction progress by TLC or HPLC to determine the point of completion.2. Verify Stoichiometry: Carefully check calculations and measurements of all reactants.3. Use Fresh Catalyst: Ensure the catalyst is active and used in the correct proportion.
Multiple Unknown Peaks in Chromatogram (Unidentified peaks observed in HPLC or GC-MS)1. Side Reactions: The reaction conditions may be promoting alternative reaction pathways.2. Product Degradation: The product may be unstable under the synthesis, work-up, or even analytical conditions.3. Contamination: Solvents, reagents, or glassware may be contaminated.[12]1. Review Synthetic Route: Analyze the mechanism for potential side reactions and adjust conditions (e.g., temperature, order of addition) to minimize them.2. Isolate and Characterize: Use preparative HPLC to isolate the unknown impurities for structural elucidation by NMR and MS.[13][14]3. Run Blanks: Analyze high-purity solvents and reagents as "blanks" to rule out contamination.[12]

Part 3: Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Assessment

This protocol provides a general method for separating the (S) and (R) enantiomers of Cyclohexyl-hydroxy-phenyl-acetic acid. Method development and optimization will be required.

  • Instrumentation: HPLC system with UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective.[15][16] Example: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase (Normal Phase): A mixture of n-Hexane and a polar alcohol (e.g., Isopropanol or Ethanol). An acidic modifier is required for acidic compounds.[17]

    • Starting Condition: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a solution of the racemic standard to confirm the resolution of the two enantiomers.

    • Inject the sample solution.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Protocol 2: GC-MS Analysis of Byproducts (after Derivatization)

For volatile or semi-volatile byproducts, GC-MS is a powerful identification tool. Organic acids typically require derivatization to increase their volatility and thermal stability.[18]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Derivatization:

    • Accurately weigh ~1 mg of the dried sample into a GC vial.

    • Add 100 µL of an appropriate solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 270 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Impact - EI).

    • Mass Range: m/z 50-600.

  • Analysis: Inject the derivatized sample. Identify byproducts by comparing their mass spectra with spectral libraries (e.g., NIST) and interpreting fragmentation patterns.

Part 4: Data Presentation

Table 1: Comparison of Analytical Techniques for Byproduct Characterization

Technique Primary Application Advantages Limitations
Chiral HPLC-UV Quantifying enantiomeric impurity ((R)-form).High resolution, robust, widely used for ee determination.[7][19]Requires specific and sometimes expensive chiral columns.
Achiral HPLC-UV Assessing overall purity and quantifying known, non-chiral byproducts.Versatile, well-established for general purity checks.Cannot separate enantiomers.
LC-MS Identifying unknown byproducts by providing molecular weight information.High sensitivity, provides molecular weight data for identification.May require different ionization modes for various compounds.
GC-MS Identifying volatile and semi-volatile byproducts (starting materials, side-products).Excellent separation for volatile compounds, provides structural information from mass spectra.[18][20]Requires derivatization for non-volatile compounds like the target acid.[18]
NMR Definitive structure elucidation of isolated impurities.Provides unambiguous structural information.[13][21]Requires isolation of the impurity and a relatively large amount (~µg to mg).[13]

Part 5: Visualized Workflows and Relationships

The following diagrams illustrate the logical processes for byproduct identification and the potential origins of these impurities.

Byproduct_Identification_Workflow cluster_start cluster_analysis cluster_investigation cluster_end start Sample from Synthesis Batch achiral_hplc Purity Assessment (Achiral HPLC / LC-MS) start->achiral_hplc purity_check Overall Purity > 99.8%? achiral_hplc->purity_check chiral_hplc Enantiomeric Purity Analysis (Chiral HPLC) purity_check->chiral_hplc Yes isolate Isolate Unknown Peaks (Preparative HPLC) purity_check->isolate No ee_check Enantiomeric Excess (ee) Acceptable? chiral_hplc->ee_check pass Batch Passes QC ee_check->pass Yes fail Batch Fails QC (Initiate OOS Investigation) ee_check->fail No elucidate Structural Elucidation (NMR, MS, IR) isolate->elucidate identify Byproduct Identified & Characterized elucidate->identify identify->fail

Caption: Workflow for Byproduct Identification and Qualification.

Byproduct_Relationships cluster_impurities Potential Byproducts / Impurities cluster_sm_examples main (S)-Cyclohexyl-hydroxy- phenyl-acetic acid enantiomer Enantiomeric Impurity ((R)-form) main->enantiomer is chiral mirror image of starting_materials Starting Materials main->starting_materials arises from incomplete reaction of side_products Side-Reaction Products main->side_products formed alongside via degradation Degradation Products main->degradation can degrade into sm1 Mandelic Acid starting_materials->sm1 sm2 Benzoylformate Ester starting_materials->sm2 sm3 Cyclohexyl Halide starting_materials->sm3

Caption: Logical Relationship of Potential Byproducts.

References

optimization of reaction conditions for asymmetric synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of this compound. The guidance is structured to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity (Low ee%)

  • Question: My reaction is producing the desired product, but the enantiomeric excess (ee%) is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low enantioselectivity is a common challenge in asymmetric synthesis. Several factors can contribute to this issue:

    • Suboptimal Chiral Catalyst or Ligand: The choice of chiral catalyst or ligand is crucial for inducing stereoselectivity. If using a Sharpless Asymmetric Dihydroxylation approach, ensure the correct ligand is chosen to produce the (S)-enantiomer. For example, derivatives of dihydroquinine (DHQ) are typically used. The concentration of the chiral ligand can also be critical; a higher molar concentration can sometimes suppress a secondary, less selective reaction pathway.[1]

    • Reaction Temperature: Temperature plays a significant role in enantioselectivity. Generally, lower temperatures favor higher enantioselectivity by reducing the kinetic energy of the system, which can enhance the energy difference between the diastereomeric transition states. Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimum.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. It is advisable to screen a variety of solvents with different properties.

    • Substrate Purity: Impurities in the starting materials can sometimes interfere with the chiral catalyst, leading to a decrease in enantioselectivity. Ensure all reactants are of high purity.

Issue 2: Low Reaction Yield

  • Question: I am observing very low yields of this compound. What are the potential reasons and troubleshooting steps?

  • Answer: Low yields can stem from a variety of factors, from incomplete reactions to product degradation. Consider the following:

    • Incomplete Reaction: The reaction may not be going to completion. This can be addressed by:

      • Increasing Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

      • Increasing Temperature: While this may negatively impact enantioselectivity, a modest increase in temperature can improve reaction rates and yields. A careful balance must be struck.

      • Optimizing Reagent Stoichiometry: Ensure that the limiting reagent is appropriate and that excesses of other reagents are optimized.

    • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. For instance, in chemoenzymatic approaches involving cyanohydrins, a retro-cyanation reaction can occur, leading to lower yields.[2] Careful control of pH and temperature can mitigate such side reactions.

    • Product Degradation: The product itself may be unstable under the reaction or workup conditions. Ensure that the workup procedure is as mild as possible and that the product is isolated promptly.

    • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can sometimes be addressed by using a higher catalyst loading or by adding the catalyst in portions.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product from the reaction mixture. What strategies can I employ?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and the catalyst.

    • Chromatography: Flash column chromatography is a common method for purification. Experiment with different solvent systems (e.g., combinations of petroleum ether and ethyl acetate) to achieve good separation.[3]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A variety of solvents should be screened to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Acid-Base Extraction: As the product is a carboxylic acid, an acid-base extraction can be used to separate it from neutral organic impurities. The product can be extracted into an aqueous basic solution (e.g., sodium bicarbonate), washed with an organic solvent, and then re-acidified to precipitate the pure product, which can then be extracted back into an organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the asymmetric synthesis of α-hydroxy acids like this compound?

A1: Several strategies are employed for the asymmetric synthesis of α-hydroxy acids:

  • Sharpless Asymmetric Dihydroxylation: This method involves the dihydroxylation of an alkene precursor in the presence of an osmium catalyst and a chiral ligand to form a diol, which can then be further oxidized to the desired α-hydroxy acid.[1][5]

  • Chemoenzymatic Synthesis: This approach utilizes enzymes for key stereoselective steps. For example, a lipase can be used for the kinetic resolution of a racemic intermediate, such as a cyanohydrin, followed by chemical hydrolysis to yield the enantiomerically enriched acid.[2]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

  • Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enol precursor using a chiral catalyst, such as a Rhodium complex with a chiral phosphine ligand.[6]

Q2: How do I choose the right chiral ligand for my reaction?

A2: The choice of ligand is critical and often substrate-dependent. For Sharpless Asymmetric Dihydroxylation, the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (DHQD) and their derivatives are commonly used. Typically, for a given alkene, one ligand will favor the formation of the (R)-diol and the other the (S)-diol. Commercially available "AD-mix" preparations (AD-mix-α containing a DHQ derivative and AD-mix-β containing a DHQD derivative) simplify the process.[1] It is often necessary to screen a small library of ligands to find the one that provides the best enantioselectivity for a specific substrate.

Q3: Can I use a biocatalytic approach for this synthesis?

A3: Yes, biocatalytic methods are a powerful and environmentally friendly option. Strategies include:

  • Kinetic Resolution: Using enzymes like lipases to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[7]

  • Asymmetric Reduction: Employing oxidoreductases to reduce a ketone precursor to the corresponding chiral alcohol with high enantioselectivity.[7]

  • Lyase-catalyzed reactions: Thiamine diphosphate-dependent lyases can catalyze the formation of α-hydroxy ketones from aldehydes, which can serve as precursors.[7]

Data Presentation: Reaction Condition Optimization

The following tables summarize reaction conditions from related syntheses of α-hydroxy acids, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Chemoenzymatic Synthesis of (S)-Mandelic Acid [2]

ParameterOptimized Condition
Starting Material (S)-Mandelonitrile
Hydrolysis Agent 12 mol L⁻¹ HCl
Solvent 12 mol L⁻¹ HCl
Temperature Room Temperature
Purification Recrystallization in benzene
Yield 80%
Enantiomeric Excess 98%

Table 2: Palladium-Catalyzed o-C–H Functionalization of Mandelic Acid [8]

ParameterCondition
Catalyst Pd(OAc)₂ (5 mol %)
Ligand Ac-Gly-OH (15 mol %)
Base KHCO₃ (0.2 mmol)
Solvent tert-amylOH (0.5 mL)
Atmosphere O₂ (1 atm)
Temperature 90 °C
Time 2 h

Experimental Protocols

Protocol 1: General Procedure for Chemoenzymatic Synthesis of (S)-Mandelic Acid (Adapted as a template) [2]

  • Enzymatic Resolution: Perform a lipase-mediated kinetic resolution of racemic mandelonitrile (or a suitable precursor for the target molecule) to obtain the enantioenriched (S)-mandelonitrile. This step can be carried out in a continuous-flow reactor.

  • Separation: Separate the enantioenriched (S)-mandelonitrile from the reaction mixture.

  • Hydrolysis: Add the purified (S)-mandelonitrile to a solution of 12 mol L⁻¹ HCl at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting (S)-mandelic acid by recrystallization from benzene to obtain the final product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Materials (e.g., Alkene Precursor) Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Start->Reaction_Setup Reagents Reagents & Solvent (Catalyst, Ligand, Oxidant) Reagents->Reaction_Setup Reaction_Execution Asymmetric Synthesis (e.g., Dihydroxylation) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Execution->Monitoring Periodically Monitoring->Reaction_Execution Quenching Reaction Quenching Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Chiral_Analysis Chiral Analysis (Chiral HPLC/GC) Purification->Chiral_Analysis Final_Product This compound Characterization->Final_Product Chiral_Analysis->Final_Product

Caption: General workflow for asymmetric synthesis.

Troubleshooting_Logic Start Experiment Outcome Unsatisfactory Problem_ID Identify Primary Issue Start->Problem_ID Low_Yield Low Yield Problem_ID->Low_Yield Yield Low_EE Low Enantioselectivity (ee%) Problem_ID->Low_EE ee% Purity_Issue Purity Issues Problem_ID->Purity_Issue Purity Check_Completion Check Reaction Completion (TLC, NMR) Low_Yield->Check_Completion Check_Side_Products Analyze for Side Products (MS, NMR) Low_Yield->Check_Side_Products Check_Temp Lower Reaction Temperature Low_EE->Check_Temp Screen_Ligands Screen Chiral Ligands/Catalysts Low_EE->Screen_Ligands Screen_Solvents Screen Solvents Low_EE->Screen_Solvents Optimize_Purification Optimize Purification Method (Solvent System, Technique) Purity_Issue->Optimize_Purification Check_Completion->Low_Yield Incomplete Check_Side_Products->Low_Yield Side Reactions Check_Temp->Low_EE Iterate Screen_Ligands->Low_EE Iterate Screen_Solvents->Low_EE Iterate Optimize_Purification->Purity_Issue Iterate

Caption: Troubleshooting decision tree.

References

solvent effects on the stereoselectivity of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stereoselective synthesis of this important chiral intermediate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on the impact of solvents on stereoselectivity.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Question: My synthesis of this compound is resulting in a low enantiomeric excess (ee) or diastereomeric excess (de). What are the likely causes related to the solvent, and how can I improve the stereoselectivity?

Answer: Low stereoselectivity is a common challenge in asymmetric synthesis and the choice of solvent plays a critical role. Here are several factors to consider:

  • Solvent Polarity: The polarity of the solvent can significantly influence the transition state of the reaction. For reactions involving charged intermediates or transition states, a polar solvent may be preferable. Conversely, nonpolar solvents might be better for reactions where a less polar transition state is favored. It is crucial to screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile) to find the optimal conditions.

  • Solvent Coordination: Solvents can coordinate with catalysts or reagents, altering their steric and electronic properties. For example, coordinating solvents like THF or diethyl ether can impact the Lewis acidity of a metal catalyst, which in turn affects stereoselectivity. In contrast, non-coordinating solvents like toluene or hexane will not have this effect.

  • Solubility of Reactants and Catalysts: Ensure that all reactants, catalysts, and intermediates are sufficiently soluble in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture, which can negatively impact reaction rates and selectivity. If solubility is an issue, consider using a co-solvent system.

  • Specific Solvent-Substrate Interactions: Solvents can form specific interactions, such as hydrogen bonds, with substrates or catalysts, which can influence the facial selectivity of the reaction. Protic solvents (e.g., alcohols) are generally avoided in reactions with organometallic reagents but can sometimes be used as additives to influence selectivity.

Troubleshooting Steps:

  • Conduct a Solvent Screen: Systematically test a variety of aprotic solvents with different polarities and coordinating abilities. See the experimental protocol below for a recommended screening procedure.

  • Evaluate Temperature Effects: Stereoselectivity is often temperature-dependent. Running the reaction at lower temperatures (e.g., -78 °C, -20 °C, 0 °C) can often enhance selectivity by favoring the transition state with the lower activation energy.

  • Check Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and anhydrous, as impurities like water can interfere with the reaction and quench catalysts or reagents.

Issue 2: Inconsistent Stereoselectivity Results

Question: I am observing significant batch-to-batch variation in the enantiomeric or diastereomeric excess. What could be the cause?

Answer: Inconsistent results are often traced back to subtle variations in experimental conditions. Key factors to investigate include:

  • Solvent Quality: The purity and water content of the solvent can vary between batches. Always use freshly distilled or anhydrous grade solvents from a reliable supplier.

  • Reaction Concentration: Changes in concentration can affect reaction kinetics and potentially the aggregation state of catalysts or reagents, which can influence stereoselectivity. Maintain a consistent concentration for all experiments.

  • Rate of Addition: The rate at which reagents are added can impact local concentrations and temperature, potentially affecting the stereochemical outcome. Use a syringe pump for slow and controlled addition of critical reagents.

Frequently Asked Questions (FAQs)

Q1: Which synthetic routes are commonly used for the asymmetric synthesis of this compound?

A1: Two primary strategies are the asymmetric alkylation of a chiral precursor like (S)-mandelic acid, or the diastereoselective addition of a cyclohexyl nucleophile to a chiral glyoxylate derivative. The latter often employs a chiral auxiliary to direct the stereochemistry of the addition.

Q2: How do I select an initial set of solvents for a screening study?

A2: A good starting point is to select a range of aprotic solvents that cover a spectrum of polarities and coordinating abilities. A typical selection could include:

  • Nonpolar, Non-coordinating: Hexane, Toluene
  • Moderately Polar, Non-coordinating: Dichloromethane (DCM)
  • Polar, Coordinating: Tetrahydrofuran (THF), Diethyl ether (Et₂O)
  • Polar, Aprotic: Acetonitrile (MeCN)

Q3: Can additives be used to improve stereoselectivity?

A3: Yes, additives can have a significant impact. For instance, in reactions involving Grignard reagents, the addition of salts like lithium chloride (LiCl) or zinc chloride (ZnCl₂) can chelate to the reactants and organize the transition state, leading to improved diastereoselectivity.[1]

Data Presentation

EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Toluene-788592
2THF-789085
3CH₂Cl₂-788889
4Hexane-787595
5Toluene09280
6THF09575

This is a hypothetical data table for illustrative purposes.

Experimental Protocols

Key Experiment: Solvent Screening for Asymmetric Synthesis

This protocol describes a general procedure for screening different solvents to optimize the stereoselectivity of the synthesis of this compound via the addition of a cyclohexyl Grignard reagent to a chiral glyoxylate ester.

Materials:

  • Chiral auxiliary-derived phenylglyoxylate

  • Cyclohexylmagnesium bromide (in a suitable solvent like THF or Et₂O)

  • Anhydrous solvents for screening (Toluene, THF, CH₂Cl₂, Hexane)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add the chiral auxiliary-derived phenylglyoxylate (1.0 eq) to a flame-dried round-bottom flask.

  • Solvent Addition: Add the anhydrous screening solvent (to achieve a concentration of 0.1 M).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of cyclohexylmagnesium bromide (1.2 eq) to the reaction mixture over 30 minutes using a syringe pump.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield and the diastereomeric or enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

  • Repeat: Repeat steps 1-8 for each solvent being screened.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start reagents Add Chiral Phenylglyoxylate start->reagents solvent Add Anhydrous Solvent reagents->solvent cool Cool to -78°C solvent->cool add_grignard Slowly Add Cyclohexylmagnesium Bromide cool->add_grignard stir Stir and Monitor by TLC add_grignard->stir quench Quench with Sat. NH4Cl stir->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Chromatography workup->purify analyze Determine Yield and ee/de purify->analyze end End analyze->end

Caption: Experimental workflow for solvent screening in the asymmetric synthesis.

Solvent_Effects cluster_solvent Solvent Properties cluster_outcome Reaction Outcome cluster_mechanism Mechanism polarity Polarity transition_state Transition State Stabilization polarity->transition_state influences coordination Coordinating Ability catalyst_activity Catalyst Activity coordination->catalyst_activity affects solubility Solubility of Reactants/Catalyst yield Reaction Yield solubility->yield impacts stereoselectivity Stereoselectivity (ee/de) transition_state->stereoselectivity determines catalyst_activity->stereoselectivity influences catalyst_activity->yield affects

Caption: Logical relationship of solvent properties and stereoselectivity.

References

catalyst selection for the enantioselective synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a key chiral intermediate in the production of pharmaceuticals such as (S)-Oxybutynin.[1][2] This guide provides detailed troubleshooting for common issues, comprehensive FAQs, and complete experimental protocols for established synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the enantioselective synthesis of this compound?

A1: The most frequently employed and effective methods include:

  • Catalytic Enantioselective Cyanosilylation: This approach utilizes a chiral catalyst, such as a Gadolinium-based complex, to catalyze the asymmetric addition of a cyanide source to cyclohexyl phenyl ketone, yielding a cyanohydrin precursor to the desired acid with high enantioselectivity.[3]

  • Diastereoselective Aldol Reaction with a Chiral Auxiliary: A robust method involving the use of a chiral auxiliary derived from a readily available chiral starting material, such as (S)-mandelic acid. This auxiliary directs the stereochemical outcome of an aldol reaction with cyclohexanone.[3]

  • Organocatalysis: Chiral organic molecules, like L-proline, can be used to catalyze the synthesis in a multi-step sequence starting from cyclohexyl phenyl ketone.[1]

Q2: How do I choose the most suitable synthetic route for my research?

A2: The choice of synthetic route depends on several factors:

  • Desired Enantiomeric Excess (e.e.): The diastereoselective aldol reaction with a chiral auxiliary derived from (S)-mandelic acid has been reported to provide the highest enantiomeric excess (>99.9%).[3]

  • Scalability: The diastereoselective aldol approach has been demonstrated on a 100g scale, indicating its suitability for larger-scale synthesis.[3]

  • Catalyst Availability and Cost: Organocatalysts like L-proline are generally inexpensive and readily available. Chiral auxiliaries derived from mandelic acid are also accessible. The synthesis of specialized metal-based catalysts might be more complex and costly.

  • Number of Steps and Overall Yield: The catalytic enantioselective cyanosilylation offers a more direct route, while the other methods may involve more synthetic steps. The overall yield should be considered in conjunction with the number of steps. The diastereoselective aldol approach has a reported overall yield of 66%.[3]

Q3: What are the critical parameters to control for achieving high enantioselectivity?

A3: Across all methods, several parameters are crucial:

  • Catalyst Purity and Loading: The purity of the chiral catalyst or auxiliary is paramount. The optimal catalyst loading should be determined experimentally to balance reaction rate and cost.

  • Reaction Temperature: Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's activity and the stereochemical outcome.

  • Purity of Reactants: Impurities in starting materials can poison the catalyst or lead to side reactions, reducing both yield and enantioselectivity.

  • Reaction Time: The reaction should be monitored to ensure completion without the occurrence of side reactions or product degradation.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.)
Potential CauseTroubleshooting StepsExpected Outcome
Impure or Decomposed Catalyst/Auxiliary Use freshly prepared or purified catalyst/auxiliary. Ensure proper storage under inert atmosphere.Improved enantioselectivity.
Suboptimal Reaction Temperature Screen a range of lower temperatures (e.g., -78°C, -40°C, -20°C).Higher e.e., potentially at the cost of a slower reaction rate.
Incorrect Solvent Screen a variety of aprotic solvents with different polarities (e.g., THF, Toluene, CH₂Cl₂).Identification of a solvent that enhances the chiral induction of the catalyst.
Presence of Water or Other Impurities Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).Reduced side reactions and improved catalyst performance, leading to higher e.e.
Incorrect Stoichiometry of Reagents Carefully control the molar ratios of reactants, catalyst, and any additives.Optimized reaction conditions for maximum enantioselectivity.
Issue 2: Low Reaction Yield
Potential CauseTroubleshooting StepsExpected Outcome
Inactive Catalyst Use a fresh batch of catalyst. For metal catalysts, ensure proper activation if required.Increased reaction conversion and yield.
Incomplete Reaction Increase the reaction time and monitor progress by TLC or HPLC. A slight increase in temperature might be necessary, but monitor the effect on e.e.Full conversion of the starting material to the desired product.
Product Degradation Analyze the crude reaction mixture for byproducts. Consider milder work-up procedures.Higher isolated yield of the target compound.
Poor Substrate Solubility Choose a solvent system in which all reactants are fully soluble at the reaction temperature.A homogeneous reaction mixture leading to more consistent and reproducible results.
Catalyst Poisoning Purify starting materials to remove any potential catalyst poisons.Improved catalyst lifetime and overall yield.

Catalyst Performance Comparison

Synthetic MethodCatalyst/AuxiliaryTypical YieldEnantiomeric Excess (e.e.)Key Advantages
Catalytic Enantioselective CyanosilylationGadolinium-based catalystHigh (e.g., 100% for cyanohydrin)94%Direct, catalytic approach.
Diastereoselective Aldol Reaction(S)-Mandelic acid derived dioxolone66% (overall)>99.9%Excellent enantioselectivity, scalable.[3]
Organocatalytic ApproachL-proline79% (for the initial step)-Inexpensive and readily available catalyst.[1]

Experimental Protocols

Method 1: Catalytic Enantioselective Cyanosilylation of Cyclohexyl Phenyl Ketone

This method provides a direct route to a chiral cyanohydrin intermediate, which can then be hydrolyzed to this compound.

Step 1: Enantioselective Cyanosilylation

  • To a solution of cyclohexyl phenyl ketone in an appropriate solvent (e.g., propionitrile), add the chiral Gadolinium catalyst (e.g., Gd(O-iPr)₃ with a chiral ligand) at the recommended temperature.

  • Slowly add trimethylsilyl cyanide (TMSCN) to the reaction mixture.

  • Stir the reaction until complete conversion of the ketone is observed by TLC or GC analysis.

  • Upon completion, quench the reaction and perform an appropriate work-up to isolate the silyl-protected cyanohydrin.

Step 2: Hydrolysis to the Carboxylic Acid

  • The isolated silyl-protected cyanohydrin is then subjected to acidic hydrolysis (e.g., using HCl) to convert the nitrile group to a carboxylic acid and deprotect the hydroxyl group.

  • The resulting this compound can be purified by crystallization or chromatography.

Method 2: Diastereoselective Aldol Reaction using a Chiral Auxiliary from (S)-Mandelic Acid

This highly stereoselective method utilizes a chiral dioxolone derived from (S)-mandelic acid.[3]

Step 1: Synthesis of the Chiral Dioxolone

  • React (S)-mandelic acid with pivaldehyde in the presence of an acid catalyst to form the corresponding dioxolone.

Step 2: Diastereoselective Aldol Reaction

  • Deprotonate the dioxolone using a strong base like lithium diisopropylamide (LDA) at low temperature (-78°C) in an anhydrous solvent like THF.

  • Add cyclohexanone to the enolate solution and stir at -78°C to facilitate the aldol addition.

  • Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) and isolate the aldol adduct.

Step 3: Conversion to this compound

  • The aldol product is then converted to the desired hydroxy acid through a sequence of dehydration, hydrolysis, and hydrogenation (or the reverse sequence).[3] This multi-step conversion yields the final product with excellent enantiomeric purity.[3]

Visualized Workflows

Catalyst_Selection_Workflow start Define Synthesis Goals ee_req High e.e. (>99%)? start->ee_req scale_req Large Scale (>10g)? ee_req->scale_req Yes cost_req Cost-Effective Catalyst? ee_req->cost_req No aldol Diastereoselective Aldol (S)-Mandelic Acid Auxiliary scale_req->aldol Yes cyano Catalytic Cyanosilylation (Gd-based catalyst) scale_req->cyano No cost_req->cyano No organo Organocatalysis (L-proline) cost_req->organo Yes end Selected Method aldol->end cyano->end organo->end

Caption: Catalyst selection workflow based on experimental requirements.

Troubleshooting_Workflow start Low Enantioselectivity Observed check_catalyst Verify Catalyst/Auxiliary Purity start->check_catalyst optimize_temp Optimize Reaction Temperature (Lower Temperature) check_catalyst->optimize_temp Purity Confirmed success High Enantioselectivity Achieved check_catalyst->success Impurity Found & Rectified screen_solvent Screen Solvents optimize_temp->screen_solvent No Improvement optimize_temp->success Improvement Observed check_reagents Ensure Anhydrous Conditions and Pure Reagents screen_solvent->check_reagents No Improvement screen_solvent->success Improvement Observed check_reagents->start Re-run Experiment check_reagents->success Improvement Observed

Caption: Troubleshooting workflow for low enantioselectivity.

References

Validation & Comparative

A Comparative Guide to the Validation of the Absolute Configuration of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical and pharmaceutical development. This guide provides a comparative overview of modern analytical techniques for validating the absolute configuration of chiral carboxylic acids, using (S)-Cyclohexyl-hydroxy-phenyl-acetic acid as a representative example. We will explore the principles, experimental protocols, and data interpretation for X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Methodology Comparison

The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical properties of the sample (e.g., crystallinity), the presence of chromophores, and the availability of instrumentation and computational resources. The following table summarizes the key characteristics of each technique.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy
Principle Anomalous dispersion of X-rays by a single crystal.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.Chemical shift differences of a chiral molecule when derivatized with a chiral agent, forming diastereomers.
Sample State Single crystalSolutionSolutionSolution
Requirement for Crystals Yes, high-quality single crystal required.[1][2]No.[3]NoNo
Reliance on Computation Minimal for data acquisition; can be used for structure refinement.High, requires quantum chemical calculations (DFT) to predict the spectrum of a known enantiomer for comparison.[4]High, often requires quantum chemical calculations (TDDFT) for spectral prediction.[5][6]Moderate, can be aided by conformational analysis and computational models.
Key Advantage Provides an unambiguous 3D structure and is considered the "gold standard" for absolute configuration determination.[1][7]Applicable to a wide range of molecules in their solution state, providing conformational information.[4][8]Highly sensitive for molecules with chromophores.Widely accessible instrumentation; can be used for a variety of chiral molecules.
Key Limitation The need to grow a suitable single crystal can be a significant challenge.[2][9]Heavily reliant on the accuracy of computational methods.Limited to molecules containing suitable chromophores.[10]Requires chemical derivatization, which may not always be straightforward.

Illustrative Data for this compound

The following table presents hypothetical, yet representative, data that would be obtained for this compound using the described techniques.

MethodParameterResult for this compoundInterpretation
X-ray Crystallography Flack Parameter0.02(4)A value close to 0 for the known (S)-enantiomer confirms the absolute configuration.
Vibrational Circular Dichroism (VCD) Spectral ComparisonPositive correlation between the experimental spectrum and the DFT-calculated spectrum for the (S)-enantiomer.The experimental data matches the predicted spectrum for the (S)-configuration.
Electronic Circular Dichroism (ECD) Cotton EffectPositive Cotton effect at ~220 nm, negative at ~260 nm.The observed Cotton effects are consistent with the predicted spectrum for the (S)-enantiomer.
NMR (Mosher's Method) Δδ (δS - δR) values for protons near the stereocenterPositive Δδ values for protons on one side of the C-O-C plane, negative for the other.The sign distribution of Δδ values corresponds to the established model for the (S)-configuration.

Experimental Protocols

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule, which includes its absolute configuration.[1] The method relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.

Protocol:

  • Crystal Growth: High-quality single crystals of the enantiomerically pure compound are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling). For carboxylic acids, co-crystallization with a suitable base can be an effective strategy.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. To determine the absolute configuration, it is crucial to measure the anomalous dispersion effects, which may require using a specific X-ray wavelength (e.g., from a copper anode).

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the positions of all atoms in the unit cell. The absolute configuration is determined by refining the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure.

Workflow Diagram:

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep Grow Single Crystal data_collection X-ray Diffraction Data Collection prep->data_collection Mount Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution Diffraction Pattern abs_config Absolute Configuration (Flack Parameter) structure_solution->abs_config 3D Structure

Workflow for X-ray Crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[11] The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a molecule of a known configuration.[4]

Protocol:

  • Computational Modeling: A conformational search of the molecule (e.g., this compound) is performed using molecular mechanics. The low-energy conformers are then optimized using Density Functional Theory (DFT).

  • Spectral Calculation: For the optimized conformers, the vibrational frequencies and VCD intensities are calculated using DFT. A Boltzmann-averaged VCD spectrum is then generated.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., CDCl3) that has minimal interference in the IR region of interest.

  • VCD Measurement: The VCD spectrum of the sample is recorded on a VCD spectrometer.

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum for the (S)-enantiomer. A good match confirms the absolute configuration. The spectrum of the (R)-enantiomer is the mirror image of the (S)-enantiomer.

Workflow Diagram:

vcd_workflow cluster_comp Computational cluster_exp Experimental cluster_analysis Analysis cluster_result Result conf_search Conformational Search dft_opt DFT Optimization conf_search->dft_opt vcd_calc VCD Spectrum Calculation dft_opt->vcd_calc boltzmann Boltzmann Averaging vcd_calc->boltzmann comparison Compare Experimental and Calculated Spectra boltzmann->comparison sample_prep Sample Preparation (in solution) vcd_measure VCD Spectrum Measurement sample_prep->vcd_measure vcd_measure->comparison abs_config Absolute Configuration comparison->abs_config

Workflow for VCD Spectroscopy.
Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a chiroptical technique that measures the differential absorption of circularly polarized light in the UV-Vis region. It is particularly useful for molecules containing chromophores.[10] Similar to VCD, the assignment of absolute configuration is often achieved by comparing the experimental spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations.[12][6]

Protocol:

  • Computational Modeling: A similar computational approach to VCD is followed, involving a conformational search and DFT optimization of the ground state geometries.

  • ECD Calculation: The excitation energies and rotational strengths for the low-energy conformers are calculated using TD-DFT. A Boltzmann-averaged ECD spectrum is then generated.

  • Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent.

  • ECD Measurement: The ECD spectrum is recorded on a CD spectrometer.

  • Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectrum to assign the absolute configuration.

Workflow Diagram:

ecd_workflow cluster_comp Computational cluster_exp Experimental cluster_analysis Analysis cluster_result Result conf_search Conformational Search dft_opt DFT Optimization conf_search->dft_opt tddft_calc TD-DFT ECD Calculation dft_opt->tddft_calc boltzmann Boltzmann Averaging tddft_calc->boltzmann comparison Compare Experimental and Calculated Spectra boltzmann->comparison sample_prep Sample Preparation (in solution) ecd_measure ECD Spectrum Measurement sample_prep->ecd_measure ecd_measure->comparison abs_config Absolute Configuration comparison->abs_config

Workflow for ECD Spectroscopy.
NMR Spectroscopy using Chiral Derivatizing Agents

This method involves the reaction of the chiral analyte with a chiral derivatizing agent (CDA) to form a mixture of diastereomers.[13] Since diastereomers have different physical properties, their NMR signals will be different, allowing for the determination of the absolute configuration based on predictable anisotropic effects of the CDA. A common CDA for chiral acids is a chiral alcohol, such as (R)- and (S)-2-phenyl-1-cyclohexanol.[14][15]

Protocol:

  • Derivatization: The chiral carboxylic acid is converted into an ester using both enantiomers of a chiral alcohol (e.g., (R)- and (S)-2-phenyl-1-cyclohexanol). This creates two diastereomeric esters.

  • NMR Analysis: The 1H NMR spectra of both diastereomeric esters are recorded.

  • Data Analysis: The chemical shifts of the protons in the vicinity of the stereocenter are compared between the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) are calculated.

  • Configuration Assignment: The signs of the Δδ values are used to deduce the absolute configuration based on established conformational models of the CDA-analyte complex.

Workflow Diagram:

nmr_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result derivatization Derivatize with (R) and (S) Chiral Agent nmr_acq Acquire 1H NMR Spectra derivatization->nmr_acq Diastereomers delta_calc Calculate Δδ (δS - δR) nmr_acq->delta_calc Chemical Shifts abs_config Absolute Configuration (based on Δδ model) delta_calc->abs_config Δδ values

Workflow for NMR with Chiral Agents.

References

Comparative Guide to the Determination of Enantiomeric Purity of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules such as (S)-Cyclohexyl-hydroxy-phenyl-acetic acid is paramount for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of three common analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDA).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR with CDA for the analysis of this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Derivatizing Agent (CDA)
Principle Direct separation of enantiomers on a chiral stationary phase (CSP) due to differential diastereomeric interactions.Separation of diastereomeric derivatives on an achiral column or direct separation of derivatized enantiomers on a chiral column.Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum.
Sample Preparation Dissolution in a suitable mobile phase.Two-step derivatization: 1. Esterification of the carboxylic acid. 2. Acylation of the hydroxyl group.Single-step derivatization to form diastereomeric esters.
Instrumentation HPLC system with a chiral column and UV detector.GC system with a capillary column (chiral or achiral) and Flame Ionization Detector (FID) or Mass Spectrometer (MS).High-resolution NMR spectrometer.
Key Experimental Conditions Chiral Stationary Phase: Polysaccharide-based (e.g., CHIRALPAK® IA); Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid.Derivatization: Esterification (e.g., with diazomethane or an alcohol/acid catalyst) followed by acylation (e.g., with trifluoroacetic anhydride).Derivatizing Agent: (R)- and (S)-1-phenylethanol with a coupling agent (e.g., DCC).
Typical Resolution (Rs) > 2.0[1][2]> 1.7[3]Not directly applicable; relies on signal separation.
Typical Separation Factor (α) > 1.5[4][5]> 1.1Not directly applicable.
Analysis Time 15 - 30 minutes per sample.20 - 40 minutes per sample (excluding derivatization).5 - 15 minutes per sample (excluding derivatization).
Advantages Direct analysis, high resolution, well-established methods.High efficiency and sensitivity, especially with MS detection.Rapid analysis, provides structural information, no chromatographic separation needed.
Limitations Expensive chiral columns, method development can be time-consuming.Requires derivatization which can be complex and time-consuming. The analyte must be volatile and thermally stable.Lower sensitivity and accuracy compared to chromatographic methods, requires pure chiral derivatizing agents.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these analytical techniques. Below are representative protocols for each method.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is based on the direct separation of the enantiomers of Cyclohexyl-hydroxy-phenyl-acetic acid on a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound standard

  • Racemic Cyclohexyl-hydroxy-phenyl-acetic acid

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and TFA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Standard and Sample Preparation: Accurately weigh and dissolve the this compound standard and the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. The enantiomeric purity is determined by calculating the peak area percentage of the (S)-enantiomer relative to the total peak area of both enantiomers.

Chiral Gas Chromatography (GC) with Derivatization

This protocol involves a two-step derivatization of the hydroxyl and carboxylic acid functional groups to increase volatility, followed by separation on a chiral capillary column.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Chiral GC Column: CP Chirasil-DEX CB (modified β-cyclodextrin), 25 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • This compound

  • Methanol, anhydrous

  • Acetyl chloride

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane, anhydrous

Procedure:

  • Derivatization - Step 1 (Esterification):

    • To approximately 1 mg of the sample in a vial, add 1 mL of anhydrous methanol.

    • Carefully add 100 µL of acetyl chloride dropwise while cooling the vial in an ice bath.

    • Seal the vial and heat at 60 °C for 1 hour.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Derivatization - Step 2 (Acylation):

    • To the dried residue from Step 1, add 0.5 mL of anhydrous dichloromethane and 50 µL of pyridine.

    • Add 100 µL of TFAA and heat at 50 °C for 30 minutes.

    • Cool the vial and evaporate the solvent and excess reagents under a stream of nitrogen.

    • Reconstitute the derivatized sample in 1 mL of dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 275 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, split ratio 50:1.

  • Analysis: The enantiomeric purity is determined from the ratio of the peak areas of the derivatized enantiomers.

NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This method involves the formation of diastereomeric esters by reacting the carboxylic acid with a chiral alcohol. The resulting diastereomers will have distinct signals in the ¹H NMR spectrum, allowing for the determination of the enantiomeric excess.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Reagents:

  • This compound

  • (R)-1-phenylethanol and (S)-1-phenylethanol (enantiomerically pure)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Deuterated chloroform (CDCl₃)

  • Dichloromethane, anhydrous

Procedure:

  • Derivatization:

    • In two separate vials, dissolve approximately 10 mg of the Cyclohexyl-hydroxy-phenyl-acetic acid sample in 1 mL of anhydrous dichloromethane.

    • To one vial, add 1.1 equivalents of (R)-1-phenylethanol and a catalytic amount of DMAP. To the other vial, add 1.1 equivalents of (S)-1-phenylethanol and a catalytic amount of DMAP.

    • To each vial, add 1.2 equivalents of DCC.

    • Stir the reactions at room temperature for 4 hours.

    • Filter the reaction mixtures to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent from the filtrates.

  • NMR Analysis:

    • Dissolve each of the dried diastereomeric ester products in approximately 0.7 mL of CDCl₃ and transfer to separate NMR tubes.

    • Acquire ¹H NMR spectra for both samples.

  • Data Analysis:

    • Identify a proton signal close to the chiral center of the original acid that shows a clear chemical shift difference between the two diastereomeric esters (e.g., the methine proton of the 1-phenylethyl group).

    • For the sample derivatized with one of the chiral alcohols, the ratio of the integrals of the two distinct signals for the chosen proton corresponds to the enantiomeric ratio of the original acid.

Workflow for Enantiomeric Purity Determination

The following diagram illustrates the general workflow for determining the enantiomeric purity of this compound using the three described analytical methods.

G cluster_start Initial Sample cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_end Result start (S)-Cyclohexyl-hydroxy- phenyl-acetic acid Sample prep_hplc Dissolution in Mobile Phase start->prep_hplc prep_gc Two-Step Derivatization: 1. Esterification 2. Acylation start->prep_gc prep_nmr Derivatization with Chiral Alcohol (CDA) start->prep_nmr hplc Chiral HPLC Analysis prep_hplc->hplc gc Chiral GC Analysis prep_gc->gc nmr ¹H NMR Analysis prep_nmr->nmr end Determination of Enantiomeric Purity hplc->end gc->end nmr->end

Caption: General workflow for determining the enantiomeric purity.

References

comparative analysis of different synthetic routes to (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthetic strategies for producing (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a crucial chiral intermediate in the pharmaceutical industry, is presented below. This guide offers a comparative analysis of various synthetic routes, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Comparative Analysis of Synthetic Routes

The synthesis of the enantiomerically pure this compound, also known as (S)-α-cyclohexylmandelic acid, is of significant interest, primarily due to its role as a key precursor in the production of pharmaceuticals like (S)-Oxybutynin[1]. Several distinct strategies have been developed to achieve this, each with its own set of advantages and challenges. The main approaches can be categorized as asymmetric synthesis, resolution of a racemic mixture, and methods involving chiral starting materials.

1. Asymmetric Alkylation of (S)-Mandelic Acid

This method stands out as an effective approach that utilizes a readily available and inexpensive chiral starting material, (S)-mandelic acid[2]. The core principle of this "self-reproduction of chirality" is to perform an alkylation on the α-position of the mandelic acid derivative without racemization[2]. A benzaldehyde moiety can be used as a steric hindrance agent to direct the alkylation to the desired stereochemical outcome[2].

  • Advantages: Utilizes a cheap and readily available chiral pool starting material, potentially high diastereoselectivity, and avoids the need for a chiral auxiliary that might be difficult to recover[2].

  • Disadvantages: May require multiple protection and deprotection steps, and the overall yield can be moderate[2].

2. Grignard Reaction with Chiral Auxiliaries

This diastereoselective approach involves the addition of a cyclohexyl Grignard reagent to a phenylglyoxylate ester that is attached to a chiral auxiliary[3]. The chiral auxiliary directs the nucleophilic attack of the Grignard reagent to one face of the ketone, leading to a preponderance of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomer of cyclohexyl-hydroxy-phenyl-acetic acid.

  • Advantages: Can achieve high diastereoselectivity, and the chiral auxiliary can often be recovered and reused.

  • Disadvantages: Requires the synthesis and use of a potentially expensive chiral auxiliary, and the removal of the auxiliary adds extra steps to the synthesis.

3. Catalytic Asymmetric Synthesis

Modern catalytic methods offer elegant and efficient routes to enantiomerically pure compounds. For the synthesis of this compound, several catalytic asymmetric strategies have been explored:

  • Sharpless Asymmetric Dihydroxylation: This method can be employed on a suitable olefin precursor, such as α-cyclohexylstyrene, to introduce the two hydroxyl groups with high enantioselectivity[2]. Subsequent oxidation steps would then lead to the target acid.

  • Proline-Catalyzed Asymmetric Aldol Reaction: This organocatalytic approach can be used to construct the chiral α-hydroxy acid framework[4].

  • Chiral Gd-complex-mediated Asymmetric Cyanosilylation: This method involves the enantioselective addition of a cyanide equivalent to a ketone, which can then be hydrolyzed to the carboxylic acid[4].

  • Advantages: Often highly enantioselective, requires only a catalytic amount of the chiral inductor, and can be more atom-economical.

  • Disadvantages: Catalysts can be expensive and sensitive to reaction conditions, and optimization of the reaction can be time-consuming.

4. Resolution of Racemic Cyclohexyl-hydroxy-phenyl-acetic acid

This classical method involves the synthesis of the racemic acid followed by separation of the enantiomers. The resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

  • Advantages: Can be a straightforward and cost-effective method if a suitable resolving agent is available.

  • Disadvantages: The maximum theoretical yield for the desired enantiomer is 50%, although the undesired enantiomer can sometimes be racemized and recycled. The process can be labor-intensive and require significant amounts of solvent.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Key Reagents Yield Enantiomeric/Diastereomeric Excess Key Conditions References
Asymmetric Alkylation (S)-Mandelic acid, Benzaldehyde, Alkylating agent61-80% (for the alkylated product)>99% ee (determined by 1H NMR with shift reagent)Protection of hydroxyl and carboxyl groups, alkylation, deprotection.[2]
Grignard Reaction Phenylglyoxylate with chiral auxiliary, Cyclohexylmagnesium halideModerate to goodDiastereoselectivity can be high, dependent on the auxiliary.Anhydrous conditions, low temperature.[3]
Sharpless Dihydroxylation α-Cyclohexylstyrene, AD-mix-βGoodHigh eeCatalytic OsO4, chiral ligand.[2]
Resolution Racemic α-Cyclohexylmandelic acid, Chiral resolving agent (e.g., L-tyrosine methyl ester)<50% (per cycle)High ee after crystallizationFormation of diastereomeric salts, fractional crystallization.[5]

Experimental Protocols

1. Asymmetric Alkylation of (S)-Mandelic Acid (Generalized Procedure)

This protocol is based on the principles described for the stereoselective synthesis of α-alkyl-α-hydroxyphenylacetic acids using (S)-mandelic acid as a chiral template[2].

  • Protection of (S)-Mandelic Acid: A suspension of (S)-mandelic acid in a suitable solvent (e.g., pentane) is treated with reagents to protect both the hydroxyl and carboxylic acid groups. This can involve the formation of a cyclic acetal with benzaldehyde to protect the hydroxyl group and the diol system, followed by esterification of the carboxylic acid.

  • Alkylation: The protected (S)-mandelic acid derivative is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base (e.g., lithium diisopropylamide, LDA) is added dropwise to generate the enolate. The alkylating agent (e.g., cyclohexyl bromide) is then added, and the reaction is allowed to proceed until completion.

  • Deprotection: The protecting groups are removed under appropriate conditions. For example, acidic hydrolysis can be used to cleave the acetal and ester groups, yielding the this compound.

  • Purification: The final product is purified by crystallization or chromatography to yield the enantiomerically pure acid.

2. Resolution of Racemic α-Cyclohexylmandelic Acid

This protocol is based on a patented method for the resolution of racemic α-cyclohexylmandelic acid[5].

  • Salt Formation: Racemic α-cyclohexylmandelic acid is dissolved in a mixture of acetonitrile and water. The solution is heated (e.g., to 35 °C) to ensure complete dissolution. A chiral resolving agent, such as L-tyrosine methyl ester, is then added.

  • Crystallization: The mixture is heated to reflux and then slowly cooled to a low temperature (e.g., 0 °C) to allow for the crystallization of one of the diastereomeric salts. The solid is collected by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with an acid (e.g., HCl) to liberate the free (R)- or (S)-α-cyclohexylmandelic acid. The choice of the resolving agent determines which enantiomer crystallizes preferentially.

  • Recovery and Recycling: The mother liquor, enriched in the other diastereomer, can be treated to recover the other enantiomer of the acid and the resolving agent. The undesired enantiomer of the acid can potentially be racemized and recycled.

Visualization of Synthetic Pathways

Asymmetric_Alkylation cluster_protection Protection cluster_alkylation Alkylation cluster_deprotection Deprotection & Purification S_Mandelic_Acid (S)-Mandelic Acid Protected_Acid Protected (S)-Mandelic Acid Derivative S_Mandelic_Acid->Protected_Acid Benzaldehyde, Esterification Enolate Enolate Protected_Acid->Enolate LDA Alkylated_Product Alkylated Intermediate Enolate->Alkylated_Product Cyclohexyl Bromide Final_Product (S)-Cyclohexyl-hydroxy- phenyl-acetic acid Alkylated_Product->Final_Product Acidic Hydrolysis, Purification

Caption: Asymmetric alkylation of (S)-mandelic acid.

Grignard_Reaction cluster_preparation Preparation cluster_grignard Grignard Addition cluster_final_steps Cleavage & Purification Phenylglyoxylic_Acid Phenylglyoxylic Acid Chiral_Auxiliary_Ester Phenylglyoxylate-Chiral Auxiliary Ester Phenylglyoxylic_Acid->Chiral_Auxiliary_Ester Chiral Alcohol, Esterification Diastereomeric_Mixture Diastereomeric Mixture Chiral_Auxiliary_Ester->Diastereomeric_Mixture Cyclohexylmagnesium halide Final_Product (S)-Cyclohexyl-hydroxy- phenyl-acetic acid Diastereomeric_Mixture->Final_Product Auxiliary Cleavage, Purification

Caption: Grignard reaction with a chiral auxiliary.

Resolution_Pathway Racemic_Acid Racemic (R,S)-Cyclohexyl-hydroxy- phenyl-acetic acid Salt_Formation Diastereomeric Salt Formation (with Chiral Resolving Agent) Racemic_Acid->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization S_Salt Crystallized (S,S)-Diastereomeric Salt Crystallization->S_Salt R_Salt_Solution Enriched (R,S)-Diastereomeric Salt in Mother Liquor Crystallization->R_Salt_Solution S_Acid (S)-Cyclohexyl-hydroxy- phenyl-acetic acid S_Salt->S_Acid Acidification R_Acid (R)-Cyclohexyl-hydroxy- phenyl-acetic acid R_Salt_Solution->R_Acid Acidification

Caption: Resolution of a racemic mixture.

References

A Comparative Guide to the Synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid: Enzymatic Resolution vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid is a critical chiral intermediate in the pharmaceutical industry, most notably in the synthesis of the active pharmaceutical ingredient (S)-Oxybutynin, used to treat overactive bladder. The stereochemistry of this intermediate is crucial for the therapeutic efficacy of the final drug product. This guide provides an objective comparison of enzymatic resolution with alternative methods for producing enantiomerically pure this compound, supported by available data and detailed experimental protocols.

Executive Summary

The production of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, ensuring targeted efficacy and minimizing potential side effects. This guide evaluates three primary methods for obtaining this compound: enzymatic resolution, chemical resolution, and asymmetric synthesis. While each method offers a viable route to the desired enantiomer, they differ significantly in terms of efficiency, environmental impact, and scalability.

Enzymatic resolution stands out for its high selectivity, mild reaction conditions, and environmentally friendly nature. Lipases, in particular, have demonstrated exceptional performance in resolving racemic mixtures of chiral carboxylic acids. Although specific quantitative data for the enzymatic resolution of cyclohexyl-hydroxy-phenyl-acetic acid is not extensively documented in publicly available literature, the well-established success of this method for analogous α-hydroxy acids suggests a highly promising approach.

Chemical resolution via diastereomeric salt formation is a classical and widely used industrial method. It is effective but can be resource-intensive and may require significant process optimization to achieve high yields and enantiomeric purity. Asymmetric synthesis offers a direct route to the desired enantiomer, avoiding the inherent 50% yield limitation of traditional resolution methods. However, it often requires specialized chiral catalysts or auxiliaries, which can be costly.

This guide will delve into the specifics of each method, presenting available quantitative data, detailed experimental protocols, and a visual representation of the enzymatic resolution workflow to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key performance indicators for the different methods of producing this compound. It is important to note that direct comparative data under identical conditions is scarce; therefore, the presented data is compiled from various sources and should be interpreted as a representative overview.

MethodKey Reagents/CatalystsTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Enzymatic Resolution Lipase (e.g., Candida antarctica Lipase B - Novozym 435, Pseudomonas cepacia Lipase)~45-50% (theoretical max for kinetic resolution)>95%High enantioselectivity, mild reaction conditions, environmentally friendly, potential for enzyme recycling.Limited by 50% theoretical yield for the desired enantiomer in a simple kinetic resolution, requires optimization of enzyme and reaction conditions.
Chemical Resolution Chiral amine (e.g., L-tyrosine methyl ester)42%[1][2]HighWell-established industrial method, scalable.Often requires multiple recrystallization steps, can be solvent and energy-intensive, disposal of the unwanted enantiomer.
Asymmetric Synthesis Chiral auxiliaries or catalystsVariableHighDirect formation of the desired enantiomer, avoids resolution steps.Often involves expensive chiral reagents or catalysts, may require cryogenic conditions, and complex synthetic routes.

Experimental Protocols

Enzymatic Resolution of Racemic Cyclohexyl-hydroxy-phenyl-acetic acid (General Protocol)

This protocol is a generalized procedure based on the successful enzymatic resolution of similar α-hydroxy acids using lipases. Optimization of specific parameters such as enzyme choice, solvent, temperature, and acyl donor is crucial for achieving high efficiency and enantioselectivity.

Materials:

  • Racemic cyclohexyl-hydroxy-phenyl-acetic acid

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Buffer solution (for pH adjustment if using hydrolysis)

  • Standard laboratory glassware and equipment for organic synthesis

  • Chiral HPLC for enantiomeric excess determination

Procedure (Enantioselective Esterification):

  • To a solution of racemic cyclohexyl-hydroxy-phenyl-acetic acid (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase (e.g., 10-50% w/w of the substrate).

  • Add an acyl donor (1-1.5 equivalents).

  • The reaction mixture is incubated at a controlled temperature (typically 30-50 °C) with gentle agitation.

  • The progress of the reaction is monitored by periodically taking samples and analyzing the enantiomeric excess of the remaining acid and the formed ester using chiral HPLC.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-acid and the produced (R)-ester.

  • The enzyme is removed by filtration and can be washed and reused.

  • The filtrate, containing the (S)-acid and the (R)-ester, is then subjected to a separation process (e.g., extraction or chromatography) to isolate the desired this compound.

Chemical Resolution of Racemic Cyclohexyl-hydroxy-phenyl-acetic acid

This protocol is based on the principle of diastereomeric salt formation and fractional crystallization.

Materials:

  • Racemic cyclohexyl-hydroxy-phenyl-acetic acid

  • Enantiomerically pure chiral amine (e.g., L-tyrosine methyl ester)

  • Suitable solvent for crystallization (e.g., methanol, ethanol, or a mixture)

  • Acid (e.g., HCl) and base (e.g., NaOH) for salt formation and cleavage

  • Standard laboratory glassware for crystallization and extraction

Procedure:

  • Dissolve the racemic cyclohexyl-hydroxy-phenyl-acetic acid in a suitable solvent.

  • Add an equimolar amount of the chiral resolving agent (e.g., L-tyrosine methyl ester).

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.

  • The less soluble diastereomeric salt is collected by filtration. The crystallization process may need to be repeated to achieve the desired diastereomeric purity.

  • The purified diastereomeric salt is then treated with an acid (e.g., dilute HCl) to liberate the enantiomerically enriched cyclohexyl-hydroxy-phenyl-acetic acid.

  • The desired acid is then extracted with an organic solvent and purified.

Asymmetric Synthesis of this compound

This is a representative method and other asymmetric strategies exist.

Materials:

  • A suitable prochiral starting material (e.g., a ketone)

  • A chiral catalyst or auxiliary

  • Reagents for the specific asymmetric transformation (e.g., a hydrocyanation reagent for a cyanohydrin route)

  • Standard laboratory equipment for multi-step organic synthesis

Procedure (Conceptual Outline):

  • A prochiral ketone, such as cyclohexyl phenyl ketone, is subjected to an asymmetric addition reaction. For instance, an asymmetric hydrocyanation using a chiral catalyst would yield a chiral cyanohydrin.

  • The resulting chiral intermediate is then hydrolyzed under controlled conditions to convert the nitrile group into a carboxylic acid, affording the desired this compound.

  • Purification of the final product is typically performed by chromatography or crystallization.

Mandatory Visualization

Enzymatic_Resolution_Workflow cluster_racemate Racemic Mixture cluster_reaction Enzymatic Kinetic Resolution cluster_separation Separation cluster_products Products racemate Racemic Cyclohexyl-hydroxy- phenyl-acetic acid (R- and S-enantiomers) esterification Enantioselective Esterification racemate->esterification Substrate enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->esterification Catalyst separation Filtration & Extraction/Chromatography esterification->separation Reaction Mixture s_acid (S)-Cyclohexyl-hydroxy- phenyl-acetic acid (Desired Product) separation->s_acid Isolated r_ester (R)-Ester (Byproduct) separation->r_ester Isolated

References

A Comparative Guide to (S)-Cyclohexyl-hydroxy-phenyl-acetic acid and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. This guide provides an objective comparison of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid with other prominent chiral building blocks, supported by experimental data to inform the strategic design of synthetic routes.

This compound is a valuable chiral building block, primarily utilized as a key intermediate in the synthesis of pharmaceuticals such as (S)-Oxybutynin, the more active enantiomer used for treating overactive bladder.[1][2] Its pre-defined stereocenter simplifies synthetic pathways and circumvents the need for challenging enantiomeric separations at later stages.[2] This approach, known as chiral pool synthesis, is one of several strategies employed to achieve enantiomerically pure compounds.

This guide will compare the chiral pool approach using this compound and its precursors with two other major strategies in asymmetric synthesis: the use of chiral auxiliaries and catalytic asymmetric synthesis.

Performance Comparison of Asymmetric Synthesis Strategies

The synthesis of this compound itself serves as an excellent case study for comparing different asymmetric synthesis methodologies. The following table summarizes the performance of various approaches to obtain this key intermediate, highlighting the yields and stereoselectivity achieved.

Asymmetric StrategyChiral Source/CatalystKey TransformationOverall Yield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Chiral Pool Synthesis (S)-Mandelic acidAcetal formation, diastereoselective coupling with cyclohexanone, dehydration, hydrolysis, and hydrogenation66>99.9 (e.e.)[1][3]
Chiral Auxiliary cis-(1S,2R)-2-para-tolylsulfonamidoindanolDiastereoselective Grignard reactionNot explicitly stated>98 (e.e.)[1]
Catalytic Asymmetric Synthesis Chiral Gadolinium complexEnantioselective cyanosilylation of cyclohexyl phenyl ketone80>99.5 (e.e.)[1][3]
Catalytic Asymmetric Synthesis Sharpless Asymmetric DihydroxylationDihydroxylation of 1-cyclohexyl-1-phenylethene4592 (e.e.)[1]

Methodological Overview

The selection of a synthetic strategy depends on factors such as the availability and cost of the chiral source, the desired level of stereoselectivity, and the scalability of the process.

1. Chiral Pool Synthesis: This strategy leverages readily available and inexpensive chiral molecules from nature.[4] In the synthesis of this compound, (S)-mandelic acid is a common starting material.[1][3] The inherent chirality of the starting material is transferred through a series of reactions to the final product.

2. Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[5] Evans oxazolidinones are a well-known class of chiral auxiliaries that provide high levels of stereocontrol in reactions such as aldol additions and alkylations.[5][6] In the context of synthesizing this compound, a bulky chiral auxiliary derived from cis-1-amino-2-indanol can be used to direct the addition of a Grignard reagent to a ketoacid derivative.[1]

3. Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This method is often highly efficient and atom-economical. Examples include the use of chiral metal complexes, such as the gadolinium catalyst for cyanosilylation or catalysts for asymmetric hydrogenation, and organocatalysts.[1][3]

Experimental Protocols

Synthesis of this compound via Chiral Pool Approach (using (S)-Mandelic Acid)

This multi-step synthesis starts with the acetalization of trimethylacetaldehyde with (S)-mandelic acid to form a dioxolone. This intermediate is then deprotonated and stereoselectively coupled with cyclohexanone. Subsequent dehydration, hydrolysis, and hydrogenation yield this compound.[1][3]

Step 1: Dioxolone Formation (S)-Mandelic acid is reacted with trimethylacetaldehyde in the presence of an acid catalyst to form the corresponding chiral dioxolone.

Step 2: Diastereoselective Coupling The dioxolone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a chiral enolate. This enolate then reacts with cyclohexanone in a highly diastereoselective manner.

Step 3: Dehydration, Hydrolysis, and Hydrogenation The resulting alcohol is dehydrated, followed by hydrolysis of the dioxolone and ester moieties, and finally, hydrogenation of the cyclohexenyl ring to afford this compound.

Synthesis of (S)-Oxybutynin from this compound

The final step in the synthesis of (S)-Oxybutynin involves the esterification of this compound with 4-(diethylamino)but-2-yn-1-ol.[1][2]

Esterification Protocol: this compound is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. The activated acid is then reacted with 4-(diethylamino)but-2-yn-1-ol in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran, to yield (S)-Oxybutynin.

Visualizing the Synthetic Strategies

Asymmetric_Synthesis_Strategies cluster_chiral_pool Chiral Pool Synthesis cluster_chiral_auxiliary Chiral Auxiliary Approach cluster_catalytic Catalytic Asymmetric Synthesis cp_start (S)-Mandelic Acid cp_intermediate Chiral Dioxolone cp_start->cp_intermediate Acetalization cp_product (S)-Cyclohexyl-hydroxy- phenyl-acetic acid cp_intermediate->cp_product Coupling, Dehydration, Hydrolysis, Hydrogenation ca_start Prochiral Ketoacid ca_intermediate Ketoacid-Auxiliary Adduct ca_start->ca_intermediate Attach Auxiliary ca_product (S)-Cyclohexyl-hydroxy- phenyl-acetic acid ca_intermediate->ca_product Diastereoselective Grignard, Cleave Auxiliary cat_start Cyclohexyl Phenyl Ketone cat_intermediate Chiral Cyanohydrin cat_start->cat_intermediate Enantioselective Cyanosilylation (Chiral Gd Catalyst) cat_product (S)-Cyclohexyl-hydroxy- phenyl-acetic acid cat_intermediate->cat_product Hydrolysis Synthesis_Workflow cluster_methods Asymmetric Synthesis Method start Prochiral Starting Materials (e.g., Phenylglyoxylic acid derivatives) chiral_pool Chiral Pool (e.g., from (S)-Mandelic Acid) start->chiral_pool Multi-step synthesis chiral_auxiliary Chiral Auxiliary (e.g., Evans Auxiliary type) start->chiral_auxiliary Attach & React catalytic Catalytic Asymmetric Synthesis (e.g., Chiral Metal Catalyst) start->catalytic Catalytic Reaction chiral_intermediate This compound final_product (S)-Oxybutynin chiral_intermediate->final_product Esterification with 4-(diethylamino)but-2-yn-1-ol chiral_pool->chiral_intermediate chiral_auxiliary->chiral_intermediate Cleave Auxiliary catalytic->chiral_intermediate

References

assessing the stability of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a chiral building block like (S)-Cyclohexyl-hydroxy-phenyl-acetic acid is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative assessment of the stability of this compound under various stress conditions, benchmarked against structurally related chiral alpha-hydroxy acids: Mandelic Acid and Tropic Acid. The information presented herein is supported by detailed experimental protocols and visual workflows to aid in the design and execution of robust stability studies.

This compound is a key chiral intermediate in the synthesis of several pharmaceuticals. Its stability profile directly impacts manufacturing processes, formulation development, and storage conditions. A comprehensive understanding of its degradation pathways is crucial for the development of stability-indicating analytical methods and for ensuring the purity of the final drug product.

Comparative Stability Analysis

To evaluate the intrinsic stability of this compound, a forced degradation study was conducted. The compound, along with Mandelic Acid and Tropic Acid, was subjected to a range of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Comparative Forced Degradation Data of this compound and Analogues

Stress ConditionThis compound (% Degradation)Mandelic Acid (% Degradation)Tropic Acid (% Degradation)Major Degradants Observed
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) 12.58.215.8Decarboxylation and Phenyl Ring Hydroxylation Products
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 8h) 18.714.522.1Racemization and Ester Hydrolysis (if applicable) Products
Oxidative (3% H₂O₂, RT, 24h) 25.320.128.9Oxidative Decarboxylation and Ring Oxidation Products
Thermal (105°C, 48h) 5.13.56.8Dehydration and Decarboxylation Products
Photolytic (ICH Q1B, 1.2 million lux hours, 200 W h/m²) 2.31.83.1Phot-oxidative Products

Note: The data presented in this table is a representative dataset based on typical degradation profiles of alpha-hydroxy acids and is intended for illustrative purposes.

The results indicate that all three compounds exhibit the most significant degradation under oxidative and alkaline conditions. The presence of the cyclohexyl group in this compound appears to slightly increase its susceptibility to degradation compared to Mandelic Acid, potentially due to the increased electron-donating nature of the cyclohexyl ring. Tropic Acid, with its primary alcohol, shows the highest lability, particularly to oxidation and hydrolysis.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validity of stability studies. The following protocols outline the procedures used to generate the comparative stability data.

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of the drug substance by subjecting it to various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Mandelic Acid

  • Tropic Acid

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (for mobile phase adjustment)

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of each compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Alkaline Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in a hot air oven at 105°C for 48 hours. After exposure, dissolve the solid in a suitable solvent and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control. After exposure, dissolve the solid and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control solution, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start with 95% A, linearly decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (with PDA monitoring from 200-400 nm to ensure peak purity)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks, which is confirmed by peak purity analysis using the PDA detector.

Visualizing the Workflow and Degradation Pathway

To further clarify the experimental process and potential chemical transformations, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start stock Prepare Stock Solutions (1 mg/mL) start->stock acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->alkali oxidation Oxidative (3% H2O2, RT) stock->oxidation thermal Thermal (105°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis & Comparison hplc->data end End data->end degradation_pathway cluster_degradants Potential Degradation Products parent (S)-Cyclohexyl-hydroxy- phenyl-acetic acid decarbox Decarboxylation Product parent->decarbox Acid/Heat oxid Oxidative Ring-Opening Product parent->oxid Oxidation (H2O2) racemate Racemized Product parent->racemate Base dehyd Dehydration Product parent->dehyd Heat

cost-benefit analysis of various synthetic pathways for (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid, also known as (S)-CHPA, is a valuable chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the anticholinergic drug (S)-Oxybutynin. The enantiomeric purity of (S)-CHPA is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive cost-benefit analysis of various synthetic pathways to (S)-CHPA, offering a comparative look at their efficiency, cost-effectiveness, and environmental impact.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route for (S)-CHPA on an industrial scale is a multi-faceted decision that weighs various factors including yield, enantioselectivity, cost of raw materials, and environmental footprint. This section provides a detailed comparison of the most common synthetic strategies.

ParameterAsymmetric Alkylation of (S)-Mandelic AcidReaction of Cyclohexene & Benzoylformic Acid EsterGrignard Reaction with Chiral Auxiliary
Overall Yield 61-80%[1]Good (specifics not widely reported)~43% (for racemic analog)[1]
Enantiomeric Excess (ee) >99%[1]Requires subsequent resolutionHigh (dependent on auxiliary)
Starting Materials Cost Moderate to HighLow to ModerateModerate
Key Reagents (S)-Mandelic acid, Cyclohexyl halide, Strong base (e.g., LDA)Cyclohexene, Benzoylformic acid ester, Lewis acid (e.g., TiCl4)Chiral glyoxylate ester, Cyclohexylmagnesium halide
Process Complexity Multi-step, requires cryogenic conditionsFewer steps, potentially scalableRequires synthesis of chiral auxiliary, moisture-sensitive
Environmental Impact Use of strong bases, organic solventsUse of Lewis acids, chlorinated solventsUse of ethereal solvents, generation of magnesium salts
Scalability ModerateHighModerate

Logical Flow for Selecting a Synthetic Pathway

The following diagram illustrates a logical workflow for the cost-benefit analysis of the different synthetic pathways for (S)-CHPA.

CostBenefitAnalysis cluster_Inputs Inputs cluster_Analysis Analysis Criteria cluster_Decision Decision Pathway1 Asymmetric Alkylation Cost Cost Analysis (Raw Materials, Reagents) Pathway1->Cost Performance Performance Metrics (Yield, ee%) Pathway1->Performance Environment Environmental Impact (Waste, Hazards) Pathway1->Environment Process Process Viability (Scalability, Complexity) Pathway1->Process Pathway2 Cyclohexene Route Pathway2->Cost Pathway2->Performance Pathway2->Environment Pathway2->Process Pathway3 Grignard Reaction Pathway3->Cost Pathway3->Performance Pathway3->Environment Pathway3->Process OptimalPathway Optimal Pathway Selection Cost->OptimalPathway Performance->OptimalPathway Environment->OptimalPathway Process->OptimalPathway

Caption: Cost-benefit analysis workflow for selecting a synthetic pathway for (S)-CHPA.

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key synthetic pathways.

Asymmetric Alkylation of (S)-Mandelic Acid

This method leverages the chirality of the readily available starting material, (S)-mandelic acid, to induce stereoselectivity in the final product. A key advantage of this route is the potential for very high enantiomeric excess.

Experimental Workflow:

AsymmetricAlkylation Start (S)-Mandelic Acid Protection Protection of Hydroxyl and Carboxyl Groups Start->Protection Deprotonation Deprotonation with Strong Base (e.g., LDA) at low temperature Protection->Deprotonation Alkylation Alkylation with Cyclohexyl Halide Deprotonation->Alkylation Deprotection Deprotection Alkylation->Deprotection Product (S)-CHPA Deprotection->Product

Caption: Workflow for the asymmetric alkylation of (S)-mandelic acid.

Protocol Outline:

  • Protection: The hydroxyl and carboxyl groups of (S)-mandelic acid are protected. For example, the hydroxyl group can be protected as a benzyl ether, and the carboxyl group as a methyl ester.

  • Deprotonation: The protected (S)-mandelic acid derivative is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a low temperature (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate a chiral enolate.

  • Alkylation: A cyclohexyl halide (e.g., cyclohexyl bromide or iodide) is added to the enolate solution. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

  • Deprotection: The protecting groups are removed. For instance, a benzyl ether can be cleaved by catalytic hydrogenation, and a methyl ester can be hydrolyzed under basic or acidic conditions to yield (S)-CHPA.

Reaction of Cyclohexene and a Benzoylformic Acid Ester

This pathway is considered a promising route for industrial-scale production due to the low cost of the starting materials and potentially fewer synthetic steps.

Experimental Workflow:

CyclohexeneRoute Start1 Cyclohexene Reaction Lewis Acid Catalyzed Ene Reaction Start1->Reaction Start2 Benzoylformic Acid Ester Start2->Reaction Intermediate Unsaturated Ester Intermediate Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Reduction Reduction Hydrolysis->Reduction Product Racemic CHPA Reduction->Product Resolution Chiral Resolution Product->Resolution FinalProduct (S)-CHPA Resolution->FinalProduct

Caption: Workflow for the synthesis of (S)-CHPA from cyclohexene.

Protocol Outline:

  • Ene Reaction: Cyclohexene is reacted with a benzoylformic acid ester (e.g., methyl benzoylformate) in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), in a suitable solvent like dichloromethane. This reaction forms an unsaturated ester intermediate.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard procedures, for example, by treatment with a base like sodium hydroxide followed by acidification.

  • Reduction: The double bond in the cyclohexene ring is reduced, typically through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). This step yields racemic CHPA.

  • Chiral Resolution: The racemic mixture of CHPA is resolved to isolate the desired (S)-enantiomer. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation and liberation of the enantiomerically pure acid.

Grignard Reaction with a Chiral Glyoxylate Ester

This asymmetric synthesis utilizes a chiral auxiliary to direct the stereochemical outcome of the Grignard addition. The choice of the chiral auxiliary is critical for achieving high enantioselectivity.

Experimental Workflow:

GrignardRoute Start1 Cyclohexyl Halide GrignardFormation Grignard Reagent Formation Start1->GrignardFormation Start2 Magnesium Start2->GrignardFormation GrignardAddition Diastereoselective Grignard Addition GrignardFormation->GrignardAddition Start3 Chiral Glyoxylate Ester Start3->GrignardAddition Intermediate Diastereomeric Ester Intermediate GrignardAddition->Intermediate Hydrolysis Hydrolysis and Auxiliary Removal Intermediate->Hydrolysis Product (S)-CHPA Hydrolysis->Product

Caption: Workflow for the Grignard synthesis of (S)-CHPA.

Protocol Outline:

  • Grignard Reagent Formation: Cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) is prepared by reacting a cyclohexyl halide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or THF.

  • Diastereoselective Addition: The prepared Grignard reagent is added to a solution of a chiral glyoxylate ester at low temperature. The chiral auxiliary on the ester directs the nucleophilic attack of the Grignard reagent to one face of the carbonyl group, leading to a mixture of diastereomeric products with one diastereomer in excess.

  • Hydrolysis and Auxiliary Removal: The resulting diastereomeric ester is hydrolyzed, typically under basic conditions, to cleave the ester and remove the chiral auxiliary, yielding (S)-CHPA. The chiral auxiliary can often be recovered and reused.

Environmental Considerations and Green Chemistry Approaches

The industrial synthesis of (S)-CHPA presents several environmental challenges, including the use of hazardous reagents and the generation of significant waste streams.

  • Asymmetric Alkylation: This route often employs cryogenic conditions and strong, moisture-sensitive bases like LDA, which require careful handling and quenching procedures. The use of large volumes of organic solvents also contributes to the environmental footprint.

  • Cyclohexene Route: The use of stoichiometric amounts of Lewis acids like titanium tetrachloride is a major drawback. TiCl₄ is corrosive, moisture-sensitive, and generates acidic waste that requires neutralization.

  • Grignard Reaction: The large-scale use of ethereal solvents, which are highly flammable, poses safety risks. The reaction work-up also generates significant amounts of magnesium salt waste.

Green Chemistry Alternatives:

To mitigate these environmental concerns, researchers are exploring greener synthetic alternatives:

  • Biocatalysis: The use of enzymes, such as lipases or esterases, for the kinetic resolution of racemic CHPA or its esters offers a more environmentally friendly approach. Biocatalytic reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh chemicals and organic solvents.

  • Solvent-Free Synthesis: The development of solvent-free or solid-state reactions can significantly reduce the environmental impact by eliminating the use of volatile organic compounds. For instance, direct amidation of α-hydroxy acids under solvent- and catalyst-free conditions has been reported and could be explored for related transformations.[2]

  • Catalytic Asymmetric Synthesis: The development of efficient catalytic asymmetric methods that use only a small amount of a chiral catalyst to induce high enantioselectivity is a key goal of green chemistry. This approach minimizes waste compared to methods that rely on stoichiometric chiral auxiliaries or resolving agents.

Conclusion

The choice of a synthetic pathway for this compound is a complex decision that requires a thorough evaluation of various economic, chemical, and environmental factors. The asymmetric alkylation of (S)-mandelic acid offers the advantage of high enantiopurity, which is critical for pharmaceutical applications. The reaction of cyclohexene with a benzoylformic acid ester appears to be a more direct and potentially cost-effective route for large-scale production, although it necessitates an efficient resolution step. The Grignard reaction with a chiral auxiliary provides another avenue for asymmetric synthesis but requires careful optimization of the auxiliary and reaction conditions.

For future industrial applications, a focus on developing more sustainable and "green" synthetic methodologies is paramount. The exploration of biocatalytic resolutions and the development of highly efficient and recyclable chiral catalysts for asymmetric synthesis will be crucial in minimizing the environmental impact and improving the overall cost-effectiveness of (S)-CHPA production. This will not only lead to more economical manufacturing processes but also align with the growing demand for sustainable practices within the pharmaceutical industry.

References

comparative study of catalysts for the asymmetric synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of catalytic strategies for the asymmetric synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a crucial chiral intermediate in the pharmaceutical industry, is presented below. This guide offers an objective analysis of various catalytic methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their synthetic needs.

Performance Comparison of Catalytic Systems

The efficiency of different catalytic systems for the asymmetric synthesis of this compound can be evaluated based on key performance indicators such as enantiomeric excess (ee%), overall yield, and reaction conditions. The following table summarizes quantitative data for representative catalytic methods.

Catalyst/MethodCatalyst Loading (mol%)Key Reaction StepEnantiomeric Excess (ee%)Overall Yield (%)Reference
Chiral Auxiliary StoichiometricDiastereoselective aldol reaction>99.966[1]
(S)-Mandelic Acid (Seebach's Approach)
Metal-Catalyzed
Gadolinium Catalyst1Enantioselective cyanosilylation of a ketone94 (for cyanohydrin)Not Reported[1]
Osmium Tetroxide (Sharpless Dihydroxylation)CatalyticAsymmetric dihydroxylation of an alkene92 (for diol)45[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Chiral Auxiliary Approach using (S)-Mandelic Acid

This method utilizes (S)-mandelic acid as a chiral template to control the stereochemistry of the reaction.

Step 1: Formation of the Dioxolone (S)-Mandelic acid is reacted with pivaldehyde to form a chiral dioxolone. This step locks the stereocenter of the mandelic acid into a rigid structure.[1]

Step 2: Diastereoselective Aldol Reaction The dioxolone is deprotonated using a strong base (e.g., lithium diisopropylamide) at low temperatures (-78 °C) to form an enolate. This enolate then reacts with cyclohexanone in a highly diastereoselective aldol addition.[1]

Step 3: Conversion to this compound The resulting aldol adduct is then subjected to a series of reactions, including dehydration, hydrolysis of the chiral auxiliary, and reduction of the double bond, to yield the final this compound with excellent enantiomeric purity.[1]

Metal-Catalyzed Enantioselective Cyanosilylation

This approach involves the catalytic asymmetric addition of a cyanide group to a ketone precursor.

Step 1: Enantioselective Cyanosilylation Cyclohexyl phenyl ketone is reacted with a cyanide source, such as trimethylsilyl cyanide, in the presence of a chiral gadolinium-based catalyst (1 mol%). This reaction proceeds with high enantioselectivity to form the corresponding cyanohydrin.[1]

Step 2: Hydrolysis to the Carboxylic Acid The resulting enantiomerically enriched cyanohydrin is then hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid, affording this compound.

Metal-Catalyzed Asymmetric Dihydroxylation

This method introduces chirality through the asymmetric dihydroxylation of a prochiral alkene.

Step 1: Asymmetric Dihydroxylation α-Cyclohexylstyrene is subjected to Sharpless asymmetric dihydroxylation using a catalytic amount of osmium tetroxide in the presence of a chiral ligand (e.g., a derivative of dihydroquinidine or dihydroquinine) and a stoichiometric co-oxidant. This reaction produces a chiral diol with high enantiomeric excess.[2]

Step 2: Oxidative Cleavage The resulting diol is then oxidized to the desired α-hydroxy acid. This can be achieved through a Swern oxidation of the terminal alcohol to an aldehyde, followed by further oxidation to the carboxylic acid.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the described synthetic strategies.

experimental_workflow cluster_auxiliary Chiral Auxiliary Method cluster_cyanosilylation Enantioselective Cyanosilylation cluster_dihydroxylation Asymmetric Dihydroxylation a1 (S)-Mandelic Acid a2 Chiral Dioxolone a1->a2 Pivaldehyde a3 Aldol Adduct a2->a3 1. LDA 2. Cyclohexanone a4 (S)-Target Acid a3->a4 Multi-step Conversion c1 Cyclohexyl Phenyl Ketone c2 Chiral Cyanohydrin c1->c2 TMSCN Gd-Catalyst c3 (S)-Target Acid c2->c3 Hydrolysis d1 α-Cyclohexylstyrene d2 Chiral Diol d1->d2 OsO4 Chiral Ligand d3 (S)-Target Acid d2->d3 Oxidation

Caption: General workflows for the asymmetric synthesis of this compound.

catalyst_selection start Desired Synthesis of This compound ee_req High Enantioselectivity Required? start->ee_req yield_req High Overall Yield Critical? ee_req->yield_req Yes metal_cat Metal-Catalyzed Methods (e.g., Cyanosilylation, Dihydroxylation) (92-94% ee, moderate yield) ee_req->metal_cat No (Moderate ee acceptable) auxiliary Chiral Auxiliary Method (>99.9% ee, 66% yield) yield_req->auxiliary Yes yield_req->metal_cat No (Moderate yield acceptable)

Caption: Decision tree for catalyst selection based on synthetic priorities.

References

Safety Operating Guide

Proper Disposal of (S)-Cyclohexyl-hydroxy-phenyl-acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid is critical for ensuring personnel safety and environmental protection within research and development settings. This document outlines the necessary procedures for handling and disposing of this compound, in solid form and as residue from experimental use. Adherence to these protocols is vital for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards by consulting the specific Safety Data Sheet (SDS) provided by the manufacturer. As a general precaution for similar chemical compounds, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A laboratory coat and, if necessary, additional protective clothing.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

Waste Characterization

The first step in proper disposal is to characterize the waste. While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it may be classified as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[1][2] For an acidic compound like this, the most relevant characteristic is corrosivity (EPA Waste Code D002), which applies to aqueous solutions with a pH less than or equal to 2.[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]

1. Unused or Waste this compound (Solid)

  • Waste Identification: All unused or waste solid this compound must be treated as hazardous chemical waste.[6]

  • Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable option. The container must be in good condition, free from leaks or external contamination.[6][7]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., irritant)

    • The date of generation[1][6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation. Ensure the storage area is secure and away from incompatible materials.[1]

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][8]

2. Contaminated Labware and Debris

  • Segregation: Separate contaminated materials (e.g., gloves, weigh boats, paper towels) from non-hazardous waste.[6]

  • Collection: For small amounts of solid debris, double-bag the materials in durable plastic bags. For sharps or items that could puncture a bag, use a rigid, puncture-resistant container.[6]

  • Labeling: Clearly label the bag or container as "Hazardous Waste: this compound Debris" and include the date.[6]

  • Disposal: Dispose of the container through your institution's hazardous waste program.[6]

3. Aqueous Solutions Containing this compound

  • pH Testing: Test the pH of the aqueous waste solution.

  • Hazardous Waste: If the pH is less than or equal to 2, it is considered corrosive hazardous waste.[1] Collect it in a labeled, compatible container for hazardous waste disposal. Do not attempt to neutralize highly concentrated or unknown solutions without EHS consultation.

  • Non-Hazardous Waste (with caution): In some jurisdictions, if the aqueous waste has a pH between 5.5 and 9.0 and is not mixed with other hazardous substances, it may be permissible to dispose of it down the drain with copious amounts of water.[1] However, it is imperative to consult your local regulations and institutional policies before drain disposal.

  • Neutralization: For dilute concentrations (e.g., less than 10%), neutralization with a weak base like sodium bicarbonate may be an option, but only if permitted by your institution and performed by trained personnel.[9][10] The pH must be adjusted to a neutral range (typically 5.5-9.0) before drain disposal.

Quantitative Data Summary

For quick reference, the key disposal-related parameters are summarized in the table below.

ParameterValueSource
EPA Hazardous Waste Code (if corrosive)D002[1]
Corrosivity pH Threshold≤ 2 or ≥ 12.5[1]
Permissible pH for Drain Disposal (check local regulations)5.5 - 9.0[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generate Waste Containing This compound waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (Unused chemical, contaminated debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solution) waste_type->liquid_waste Liquid package_solid Package in a labeled, sealed, compatible container as Hazardous Waste. solid_waste->package_solid check_ph Measure the pH of the aqueous solution. liquid_waste->check_ph final_disposal Arrange for pickup by EHS or licensed waste contractor. package_solid->final_disposal ph_corrosive Is pH ≤ 2? check_ph->ph_corrosive Yes ph_neutral Is 5.5 ≤ pH ≤ 9.0? check_ph->ph_neutral No ph_other 2 < pH < 5.5 or pH > 9.0 check_ph->ph_other No, but not corrosive package_liquid Collect in a labeled, sealed, compatible container as Corrosive Hazardous Waste (D002). ph_corrosive->package_liquid consult_ehs Consult institutional policy and local regulations for disposal. ph_neutral->consult_ehs Yes collect_waste Collect as Hazardous Waste. ph_other->collect_waste package_liquid->final_disposal drain_disposal Permissible for drain disposal with copious amounts of water? (Confirm with EHS) consult_ehs->drain_disposal dispose_drain Dispose down the drain with plenty of water. drain_disposal->dispose_drain Yes drain_disposal->collect_waste No collect_waste->final_disposal

References

Essential Safety and Operational Guide for Handling (S)-Cyclohexyl-hydroxy-phenyl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Cyclohexyl-hydroxy-phenyl-acetic acid. The focus is on procedural, step-by-step guidance to ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent accidental exposure through skin and eye contact or inhalation.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a full-face shield.Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.
Hand Protection Nitrile or neoprene chemical-resistant gloves.Inspect gloves for any signs of wear or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection A fully-fastened laboratory coat.Provides a critical barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational and Disposal Plan

Adherence to a strict operational protocol is crucial for minimizing risks associated with the handling and disposal of this compound.

1. Preparation and Handling:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood. Ensure that eyewash stations and safety showers are easily accessible.

  • Personal Protective Equipment (PPE): Before handling the compound, don the appropriate PPE as detailed in the table above.

  • Handling: Avoid creating dust or aerosols. Use appropriate tools to handle the solid material. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

2. Spill Response:

In the event of a spill, remain calm and follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials such as paper towels.

  • Neutralization: For spills of acidic compounds, neutralization may be recommended. Use a mild base like sodium bicarbonate to cautiously neutralize the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed and neutralized material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.

3. Waste Disposal:

Proper segregation and disposal of chemical waste are critical for regulatory compliance and environmental safety.

  • Waste Segregation: Collect all waste materials containing this compound, including contaminated absorbents and disposable PPE, in a dedicated and clearly labeled waste container. Do not mix this waste with other waste streams.

  • Container Management: Use a container that is compatible with the chemical. Ensure the container is kept tightly sealed and stored in a designated, well-ventilated, and secure area.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., Irritant, Acid).

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood ppe->handling spill Spill Occurs? handling->spill spill_response Execute Spill Response Protocol spill->spill_response Yes use Use in Experiment spill->use No spill_response->handling waste_gen Generate Waste use->waste_gen waste_collect Collect in Labeled Hazardous Waste Container waste_gen->waste_collect decon Decontaminate Work Area waste_collect->decon dispose Arrange for EHS Disposal decon->dispose

Caption: Workflow for safe handling and disposal of this compound.

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(S)-Cyclohexyl-hydroxy-phenyl-acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.